Palmitoylglycine-d31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H35NO3 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI Key |
KVTFEOAKFFQCCX-SAQPIRCFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Palmitoylglycine-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Palmitoylglycine-d31, a deuterated analog of the endogenous signaling lipid, Palmitoylglycine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, pharmacology, and analytical chemistry, offering detailed information on the molecule's characteristics, stability under various conditions, and its biological signaling pathway.
Chemical and Physical Properties
This compound is a stable isotope-labeled form of N-palmitoylglycine, where 31 hydrogen atoms in the palmitoyl (B13399708) chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Palmitoylglycine.
General Properties
| Property | This compound | Palmitoylglycine (for reference) |
| Synonyms | N-(1-oxohexadecyl-d31)-glycine | N-Hexadecanoylglycine, PalGly |
| Appearance | White to off-white solid | White to off-white powder |
| CAS Number | Not available | 2441-41-0[1][2][3] |
Molecular and Physical Data
The following table summarizes the key molecular and physical data for both this compound and its non-deuterated counterpart. The properties for the deuterated form are calculated based on the non-deuterated version.
| Property | This compound | Palmitoylglycine |
| Molecular Formula | C18H4D31NO3 | C18H35NO3[1][2][3][4] |
| Molecular Weight | 344.67 g/mol [5] | 313.48 g/mol [1] |
| Exact Mass | 344.45 g/mol | 313.26 g/mol [4] |
| Melting Point | Not explicitly available, expected to be similar to Palmitoylglycine | 113-121 °C[1][3] |
| Boiling Point | Not explicitly available, expected to be similar to Palmitoylglycine | ~491.8 °C (Predicted)[1][3] |
| Solubility | Soluble in DMSO | Soluble in Methanol and DMSO[1][2][3] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Recommended Storage Conditions
For long-term stability, this compound should be stored as a solid under the following conditions:
| Temperature | Duration |
| -80°C | 6 months[6][7] |
| -20°C | 1 month[6][7] |
Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
Degradation Pathways
The primary degradation pathway for N-acyl glycines like Palmitoylglycine is through hydrolysis of the amide bond. This can occur both enzymatically and non-enzymatically.
Enzymatic Degradation: The principal enzyme responsible for the in vivo degradation of Palmitoylglycine is fatty acid amide hydrolase (FAAH) . FAAH catalyzes the hydrolysis of the amide bond, yielding palmitic acid and glycine.
References
- 1. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets | PLOS Computational Biology [journals.plos.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Palmitoylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Palmitoylglycine (d-PalG), an isotopically labeled version of the endogenous signaling lipid N-Palmitoylglycine (PalG). This document details the necessary experimental protocols, characterization techniques, and the known signaling pathways of its non-deuterated counterpart, offering a valuable resource for researchers in pharmacology, biochemistry, and drug development.
Synthesis of Deuterated Palmitoylglycine
The synthesis of deuterated Palmitoylglycine primarily involves a two-stage process: the preparation of deuterated palmitic acid and its subsequent coupling with glycine (B1666218).
Stage 1: Synthesis of Deuterated Palmitic Acid (d-Palmitic Acid)
Deuterated palmitic acid can be synthesized via hydrogen-deuterium (H/D) exchange reactions on palmitic acid. A common method involves using a platinum catalyst in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O).
Experimental Protocol: H/D Exchange of Palmitic Acid
-
Materials: Palmitic acid, Deuterium oxide (D₂O, 99.9 atom % D), Platinum on carbon (Pt/C, 10 wt. %).
-
Procedure:
-
In a high-pressure reactor, combine palmitic acid and 10% Pt/C.
-
Add D₂O to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., argon).
-
Heat the mixture to a specified temperature (e.g., 150-200 °C) under pressure for a designated time (e.g., 24-48 hours) with stirring.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The deuterated palmitic acid is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield deuterated palmitic acid. The extent of deuteration can be determined by mass spectrometry.
-
Stage 2: Amide Coupling of d-Palmitic Acid and Glycine
The final step involves the formation of an amide bond between the deuterated palmitic acid and glycine. A common and effective method is to first activate the carboxylic acid of d-palmitic acid by converting it to an acyl chloride, followed by reaction with glycine.
Experimental Protocol: Amide Coupling
-
Materials: Deuterated palmitic acid, Thionyl chloride (SOCl₂), Glycine, Anhydrous dichloromethane (B109758) (DCM), Triethylamine (TEA) or another suitable base.
-
Procedure:
-
Activation of d-Palmitic Acid: In a round-bottom flask under an inert atmosphere, dissolve deuterated palmitic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. The reaction is then typically stirred at room temperature for several hours or until the conversion to the acyl chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude deuterated palmitoyl (B13399708) chloride.
-
Amidation: In a separate flask, suspend glycine in anhydrous DCM and add a slight excess of triethylamine. Cool the suspension to 0 °C.
-
Dissolve the crude deuterated palmitoyl chloride in anhydrous DCM and add it dropwise to the glycine suspension under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up and Purification: Quench the reaction with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude deuterated Palmitoylglycine is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane) to afford the pure product.
-
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated Palmitoylglycine.
Characterization of Deuterated Palmitoylglycine
The successful synthesis and purity of deuterated Palmitoylglycine are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized molecule. Due to the extensive deuteration of the palmitoyl chain, the ¹H NMR spectrum will be significantly simplified compared to its non-deuterated counterpart.
-
¹H NMR: The spectrum is expected to show signals corresponding to the glycine moiety. The α-protons of glycine will appear as a doublet (or a more complex multiplet depending on the solvent and pH) coupled to the amide proton. The amide proton will appear as a triplet coupled to the α-protons. The signals from the palmitoyl chain will be absent or significantly reduced in intensity.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the α-carbon of the glycine moiety. The signals for the deuterated carbons in the palmitoyl chain will be either absent or appear as very weak multiplets due to C-D coupling.
| ¹H NMR Chemical Shifts (δ, ppm) of N-Palmitoylglycine (Reference) | ¹³C NMR Chemical Shifts (δ, ppm) of N-Palmitoylglycine (Reference) |
| ~0.88 (t, 3H, -CH₃) | ~14.1 (-CH₃) |
| ~1.25 (m, 24H, -(CH₂)₁₂-) | ~22.7 - 36.5 (-(CH₂)₁₄-) |
| ~1.62 (quint, 2H, -CH₂-CH₂-C=O) | ~41.4 (-NH-CH₂-COOH) |
| ~2.21 (t, 2H, -CH₂-C=O) | ~171.8 (-NH-C=O) |
| ~4.02 (d, 2H, -NH-CH₂-COOH) | ~173.5 (-COOH) |
| ~6.15 (t, 1H, -NH-) | |
| ~10.5 (br s, 1H, -COOH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated product and to assess the degree of deuteration.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms incorporated.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments. This can provide further structural confirmation and help to localize the deuterium atoms.[1]
| Technique | Parameters | Expected Results |
| LC-MS/MS | Ionization: Electrospray Ionization (ESI), positive or negative mode. | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the mass of d-PalG. |
| Chromatography: Reversed-phase C18 column. | A single chromatographic peak for d-PalG. | |
| Mobile Phase: Gradient of acetonitrile (B52724) and water with formic acid.[1] | Elution at a characteristic retention time. | |
| Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2] | Specific precursor-to-product ion transitions can be monitored for sensitive and selective detection. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized deuterated Palmitoylglycine. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like formic acid to improve peak shape. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
Signaling Pathways of Palmitoylglycine
N-Palmitoylglycine is an endogenous lipid mediator that exerts its biological effects through interaction with specific G-protein coupled receptors (GPCRs), primarily GPR18 and G2A/GPR132.[3][4] Its signaling modulates intracellular calcium levels and nitric oxide production.
GPR18 Signaling Pathway
Activation of GPR18 by Palmitoylglycine is coupled to Gαi/o proteins.[3][4] This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of nitric oxide synthase (NOS).
GPR18 Signaling Pathway
Caption: Palmitoylglycine signaling via the GPR18 receptor.
G2A/GPR132 Signaling Pathway
Palmitoylglycine also activates the G2A/GPR132 receptor. This receptor can couple to multiple G-proteins, including Gαq, leading to the activation of phospholipase C and subsequent downstream signaling events that increase intracellular calcium and stimulate nitric oxide production.
G2A/GPR132 Signaling Pathway
Caption: Palmitoylglycine signaling via the G2A/GPR132 receptor.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of deuterated Palmitoylglycine. The provided experimental protocols and characterization data serve as a valuable starting point for researchers. The elucidation of the signaling pathways of Palmitoylglycine through its interaction with GPR18 and G2A/GPR132 highlights its importance as a bioactive lipid and provides a basis for further investigation into its physiological and pathological roles. The use of deuterated Palmitoylglycine as a tracer in metabolic and pharmacokinetic studies will undoubtedly contribute to a deeper understanding of the endocannabinoid system and related signaling networks.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Endogenous Palmitoylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous N-palmitoylglycine (PalGly) is a bioactive lipid mediator belonging to the N-acyl amide family. First identified in mammalian tissues, PalGly has emerged as a significant signaling molecule involved in a range of physiological processes, including pain modulation, inflammation, and cellular signaling. This technical guide provides an in-depth overview of the core biological functions of endogenous PalGly, its mechanism of action, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
N-acyl amides are a class of endogenous lipid signaling molecules that play crucial roles in various physiological and pathological processes.[1] While the unsaturated N-acyl amide N-arachidonoylglycine (NAGly) has been extensively studied for its role in pain and inflammation, the biological significance of its saturated counterparts has been less clear.[2] N-palmitoylglycine, the amide conjugate of palmitic acid and glycine, has been identified as a novel endogenous lipid with potent biological activities.[1][3] Its presence in various mammalian tissues and its regulation by cellular stimulation and enzymatic hydrolysis suggest a functional role in cellular communication.[1][2] This guide will delve into the known biological functions of PalGly, its signaling pathways, and the experimental approaches to investigate this intriguing molecule.
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data related to the biological activity and distribution of endogenous palmitoylglycine.
Table 1: In Vitro Bioactivity of Palmitoylglycine
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 for Calcium Influx | 5.5 µM | F-11 (DRG-like) cells | [1] |
Table 2: Endogenous Levels of Palmitoylglycine in Rat Tissues
| Tissue | Concentration (pmol/g dry tissue) | Reference |
| Skin | ~1600 | [1] |
| Lung | >800 | [1] |
| Spinal Cord | ~600 | [1] |
| Small Intestine | ~400 | [1] |
| Spleen | ~300 | [1] |
| Liver | ~200 | [1] |
| Kidney | ~150 | [1] |
| Heart | ~100 | [1] |
| Muscle | ~75 | [1] |
| Brain | ~50 | [1] |
| Testis | ~50 | [1] |
| Fat | <50 | [1] |
Table 3: Regulation of Palmitoylglycine Levels in Mouse Brain
| Condition | Palmitoylglycine Level (pmol/g) | Fold Change vs. WT/Vehicle | Reference |
| Wild-Type (WT) Mice | 26.2 ± 2.77 | - | [1] |
| FAAH Knockout (KO) Mice | 41.1 ± 3.63 | ~1.57 | [1] |
| Vehicle (DMSO) Treated Rats | 47.51 ± 6.56 | - | [1] |
| URB597 (FAAH inhibitor) Treated Rats | 90.41 ± 5.84 | ~1.90 | [1] |
Signaling Pathways and Mechanism of Action
Endogenous palmitoylglycine exerts its biological effects through a complex signaling cascade that involves a G protein-coupled receptor (GPCR), subsequent intracellular calcium mobilization, and nitric oxide production.[1][4]
Receptor Activation
Recent evidence has identified the orphan G protein-coupled receptor GPR132 , also known as G2A, as a receptor for N-palmitoylglycine.[5][6] The order of potency for GPR132 activation by various N-acylglycines is N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide (B162930) > N-oleoylglycine ≈ N-stereoylglycine > N-arachidonoylglycine.[6][7] The physiological concentrations of PalGly found in tissues are sufficient to activate GPR132.[5][7]
Downstream Signaling Cascade
The signaling pathway initiated by PalGly is sensitive to pertussis toxin (PTX), indicating the involvement of a Gαi/o subunit of the heterotrimeric G protein.[1][8][9] Activation of the Gαi/o-coupled receptor leads to a transient influx of extracellular calcium.[1] This calcium influx is blocked by non-selective calcium channel blockers such as ruthenium red and SK&F96365, suggesting the involvement of cation channels.[1][3] The elevated intracellular calcium then activates calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO).[1]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of palmitoylglycine.
Protocol for Palmitoylglycine Extraction from Tissues
This protocol is adapted from Rimmerman et al. (2008).[1]
Materials:
-
Tissue sample
-
Methanol
-
0.73% NaCl solution
-
Diethylaminopropyl (DEAP) silica-based solid-phase extraction (SPE) columns
-
C18 SPE columns
-
Silica (B1680970) SPE columns
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize fresh tissue in 20 volumes (w/v) of 2:1 chloroform/methanol.
-
Centrifuge at 31,000 x g for 15 minutes at 24°C.
-
Collect the supernatant and add 0.2 volumes of 0.73% NaCl and 1 part chloroform.
-
Centrifuge at 1,000 x g for 15 minutes to separate the phases.
-
Collect the lower organic phase and wash the interphase twice with additional chloroform.
-
Apply the combined lower phase to a DEAP silica SPE column.
-
Wash the column sequentially with chloroform and methanol.
-
Elute the lipid fraction with 0.5% ammonium (B1175870) acetate (B1210297) in methanol.
-
Add 2.3 volumes of HPLC-grade water to the eluate and load onto a preconditioned C18 SPE column.
-
Wash the C18 column with water and then with 60% methanol.
-
Elute the sample with 80% methanol.
-
Evaporate the solvent and reconstitute the sample in chloroform.
-
Apply the reconstituted sample to a silica SPE column for final purification.
-
Elute the purified palmitoylglycine-containing fraction.
Protocol for LC-MS/MS Quantification of Palmitoylglycine
This protocol is based on methods described for N-acyl amides.[1][2][10]
Materials:
-
Purified lipid extract
-
Internal standard (e.g., [²H₈]N-arachidonoylglycine)
-
HPLC system with a reverse-phase column (e.g., Zorbax eclipse XDB C18)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Reconstitute the dried, purified lipid extract in a suitable solvent (e.g., methanol).
-
Add a known amount of the internal standard.
-
Inject the sample into the HPLC system.
-
Perform chromatographic separation using a gradient elution from Mobile Phase A to Mobile Phase B.
-
Analyze the eluent using the mass spectrometer in negative ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific parent-to-fragment ion transitions of palmitoylglycine (e.g., m/z 312.2 → 74.2) and the internal standard.[1]
-
Quantify the amount of palmitoylglycine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol for Measuring Intracellular Calcium Influx using Fura-2 AM
This is a general protocol for measuring changes in intracellular calcium.[4][11][12]
Materials:
-
Cultured cells (e.g., F-11 cells) plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Palmitoylglycine stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be included to facilitate dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add palmitoylglycine to the cells at the desired concentration.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Conclusion
Endogenous palmitoylglycine is a bioactive lipid with important signaling functions, particularly in the nervous system. Its ability to modulate calcium influx and nitric oxide production through a GPR132-mediated pathway highlights its potential as a therapeutic target for conditions involving pain and inflammation. The methodologies outlined in this guide provide a framework for researchers to further explore the physiological and pathological roles of this and other N-acyl amides. A deeper understanding of the biosynthesis, degradation, and signaling of palmitoylglycine will be crucial for the development of novel therapeutic strategies.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Gi-Coupled GPCR Signaling Controls the Formation and Organization of Human Pluripotent Colonies | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Class of Signaling Molecules: A Technical Guide to the Discovery of N-Acyl Amides through Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of lipidomics has unveiled a diverse and crucial class of signaling molecules known as N-acyl amides (NAAs). These lipids, structurally characterized by a fatty acid linked to a primary or secondary amine via an amide bond, play pivotal roles in a myriad of physiological processes, including inflammation, pain perception, and metabolic regulation.[1][2] The discovery of archetypal members like anandamide (B1667382) (N-arachidonoyl ethanolamine), an endogenous cannabinoid, has propelled extensive research into this lipid family, revealing a complex network of biosynthetic and signaling pathways.[3][4] This technical guide provides an in-depth exploration of the methodologies, quantitative data, and signaling paradigms central to the discovery and ongoing investigation of N-acyl amides.
Quantitative Data on N-Acyl Amides
The advent of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantification of these low-abundance signaling lipids in various biological matrices.[5][6] Below are tables summarizing representative quantitative data for key N-acyl amides in different biological samples.
Table 1: Endogenous Levels of N-Acyl Ethanolamines (NAEs) in Human Cerebrospinal Fluid (CSF)
| N-Acyl Ethanolamine (B43304) (NAE) | Concentration (nM) |
| N-arachidonoyl ethanolamine (AEA) | 0.1 - 0.5 |
| N-palmitoyl ethanolamine (PEA) | 0.5 - 2.0 |
| N-oleoyl ethanolamine (OEA) | 1.0 - 5.0 |
| N-stearoyl ethanolamine (SEA) | 0.2 - 1.0 |
| N-linoleoyl ethanolamine (LEA) | 0.3 - 1.5 |
Note: Concentrations can vary based on individual physiological and pathological states.
Table 2: Relative Abundance of N-Acyl Amides in Different Tissues
| N-Acyl Amide | Brain | Liver | Adipose Tissue |
| N-arachidonoyl glycine | +++ | + | ++ |
| N-oleoyl glycine | ++ | +++ | +++ |
| N-palmitoyl glycine | ++ | ++ | ++ |
| N-arachidonoyl dopamine | + | - | - |
| N-oleoyl ethanolamine | ++ | +++ | +++ |
Key: +++ (high abundance), ++ (medium abundance), + (low abundance), - (not detected). This table represents a generalized summary from multiple studies.[7][8]
Signaling Pathways of N-Acyl Amides
N-acyl amides exert their biological effects by interacting with a range of cellular targets, including G protein-coupled receptors (GPCRs) and ion channels.[1][9] Their biosynthesis and degradation are tightly controlled by specific enzymatic pathways, ensuring precise spatial and temporal signaling.
Biosynthesis of N-Acyl Ethanolamines (NAEs)
The primary biosynthetic route for NAEs involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D (NAPE-PLD).[10] NAPE itself is formed by the transfer of a fatty acyl chain from a phospholipid to phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase.[11]
Degradation of N-Acyl Amides
The signaling of N-acyl amides is terminated by enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a broad range of N-acyl amides, including anandamide, into a fatty acid and the corresponding amine.[7][10]
Signaling via G Protein-Coupled Receptors
Many N-acyl amides, particularly the endocannabinoids, signal through GPCRs such as the cannabinoid receptors CB1 and CB2.[2] This interaction initiates downstream signaling cascades, leading to various physiological responses.
Experimental Protocols
The accurate identification and quantification of N-acyl amides necessitate meticulous experimental procedures. The following sections detail the core methodologies employed in their lipidomic analysis.
Experimental Workflow for N-Acyl Amide Lipidomics
The overall workflow for the analysis of N-acyl amides from biological samples involves several key stages, from sample collection to data analysis.
Detailed Methodologies
1. Lipid Extraction from Biological Tissues
This protocol is a modification of the Bligh and Dyer method, optimized for the recovery of N-acyl amides.
-
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Internal standards (e.g., deuterated N-acyl amides)
-
Centrifuge
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a glass tube with 1 mL of methanol and a known amount of internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 0.8 mL of water, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.[12][13]
-
2. Solid Phase Extraction (SPE) for Sample Clean-up
SPE is often employed to remove interfering substances and enrich for N-acyl amides.
-
Materials:
-
C18 SPE cartridges
-
Vacuum manifold
-
Methanol, Water, Acetonitrile (B52724) (LC-MS grade)
-
-
Procedure:
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with 3 mL of a low-percentage organic solvent (e.g., 40% methanol in water) to remove polar impurities.
-
Elute the N-acyl amides with 3 mL of a high-percentage organic solvent (e.g., 80% acetonitrile in water).
-
Dry the eluate under nitrogen and reconstitute for LC-MS/MS analysis.[14][15]
-
3. LC-MS/MS Analysis
This is a generalized protocol; specific parameters will need to be optimized for the instrument and analytes of interest.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[5]
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target N-acyl amide and internal standard are monitored. For example, for anandamide (AEA), the transition m/z 348.3 -> 62.1 is commonly used.[16]
-
Collision Energy and other source parameters: Optimized for each analyte to achieve maximum sensitivity.
-
Conclusion
The discovery of N-acyl amides through lipidomics has significantly expanded our understanding of lipid signaling in health and disease. The methodologies outlined in this guide provide a robust framework for the continued exploration of this fascinating class of molecules. As analytical technologies continue to advance, we can anticipate the discovery of novel N-acyl amides and the further elucidation of their complex roles in biology, paving the way for new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Targeted lipidomics: Discovery of new fatty acyl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted lipidomics: discovery of new fatty acyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid profiling reveals tissue-specific differences for ethanolamide lipids in mice lacking fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Palmitoylglycine Signaling Pathway in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule within the somatosensory system. This lipid mediator plays a crucial role in the modulation of pain and inflammation. Found in high concentrations in the skin and spinal cord, PalGly exerts its effects by activating a specific G protein-coupled receptor, GPR132 (also known as G2A), on sensory neurons.[1][2][3][4] This interaction initiates a signaling cascade that leads to a transient influx of calcium and subsequent production of nitric oxide, ultimately resulting in the potent inhibition of nociceptive neuronal firing.[1][5][6][7] This technical guide provides a comprehensive overview of the Palmitoylglycine signaling pathway, including its molecular components, downstream effects, and the experimental methodologies used for its investigation. The information presented is intended to support further research and the development of novel therapeutics targeting this pathway for the management of pain and other sensory disorders.
Introduction to Palmitoylglycine
N-palmitoylglycine is a member of the growing family of bioactive N-acyl amides, which are endogenous signaling lipids involved in a variety of physiological processes, particularly pain and inflammation.[1] Structurally, it consists of a palmitic acid molecule conjugated to a glycine (B1666218) molecule.[8] The discovery of PalGly was prompted by the understanding of other N-acyl amides, such as N-arachidonoyl glycine (NAGly), and the abundance of its precursors, palmitic acid and glycine, in the nervous system.[1][5] PalGly has been identified in mammalian tissues, including the brain, skin, and spinal cord, suggesting its localized role in sensory processing.[1][5][7]
Biosynthesis and Metabolism of Palmitoylglycine
The endogenous production of Palmitoylglycine is thought to occur through several potential enzymatic pathways. One primary route involves the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of acyl-CoA with glycine. The degradation of PalGly is regulated by fatty acid amide hydrolase (FAAH), an enzyme also responsible for the breakdown of other endocannabinoids.[1][5][7] Evidence for this comes from studies showing that levels of PalGly are elevated in FAAH knockout mice.[1][5][7]
The Palmitoylglycine Signaling Pathway in Sensory Neurons
Palmitoylglycine exerts its primary effects on sensory neurons by activating the G protein-coupled receptor GPR132 (G2A).[2][3][4] This receptor is expressed in dorsal root ganglion (DRG) neurons, which are the primary sensory neurons responsible for transmitting sensory information from the periphery to the central nervous system.[1][9][10] The signaling cascade initiated by PalGly binding to GPR132 is sensitive to pertussis toxin (PTX), indicating the involvement of Gαi/o proteins.[1][5][6]
Activation of the Gαi/o subunit leads to downstream signaling that results in a transient influx of extracellular calcium.[1][5] This calcium influx is mediated by non-selective cation channels and can be blocked by general calcium channel blockers such as ruthenium red and La3+.[1][5][7] The increase in intracellular calcium then activates calcium-sensitive nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO).[1][5] NO is a well-known signaling molecule in the nervous system that can modulate neuronal excitability. The culmination of this pathway is the potent inhibition of heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord.[1][5][7]
Quantitative Data on Palmitoylglycine Activity
The following tables summarize the quantitative data available from studies on Palmitoylglycine's effects on sensory neurons.
Table 1: Endogenous Levels of Palmitoylglycine in Rat Tissues
| Tissue | Concentration (pmol/g) |
| Skin | ~150 |
| Spinal Cord | ~50 |
| Brain | ~3 |
| Data synthesized from Rimmerman et al. (2008).[1] |
Table 2: Pharmacological Profile of Palmitoylglycine
| Parameter | Value/Effect | Cell Type | Reference |
| Inhibition of Heat-Evoked Firing | Significant suppression at 0.43 µg dose | Wide Dynamic Range (WDR) Neurons | [1] |
| EC50 for β-arrestin recruitment (hGPR132a) | ~1 µM | CHO cells | [9] |
| Calcium Influx | Induces transient influx | Dorsal Root Ganglion (DRG) neurons and F-11 cells | [1][5][6] |
Methodologies for Studying Palmitoylglycine Signaling
A variety of experimental techniques are employed to investigate the signaling pathway of Palmitoylglycine in sensory neurons.
Quantification of Palmitoylglycine in Tissues
-
Lipid Extraction: Tissues are homogenized in methanol (B129727) and subjected to solid-phase extraction using C18 columns to partially purify the lipid fraction.[1]
-
Mass Spectrometry: Quantification is achieved using nano-high-performance liquid chromatography coupled with tandem mass spectrometry (nano-HPLC/MS/MS).[1][6]
Dorsal Root Ganglion (DRG) Neuron Culture
-
Dissection and Dissociation: DRGs are dissected from rodents and enzymatically dissociated using collagenase and trypsin.[11][12] Mechanical trituration through Pasteur pipettes of decreasing diameter is then performed to obtain a single-cell suspension.[11]
-
Plating and Culture: Neurons are plated on coverslips coated with poly-D-lysine and maintained in a supplemented culture medium.[11]
Calcium Imaging
-
Dye Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[6][13]
-
Image Acquisition: Changes in intracellular calcium concentrations in response to PalGly application are monitored using fluorescence microscopy.[13][14]
Patch-Clamp Electrophysiology
-
Whole-Cell Recording: The whole-cell patch-clamp technique is used to record ionic currents and membrane potential from individual DRG neurons.[11][15][16]
-
Data Analysis: This method allows for the direct assessment of the effects of PalGly on neuronal excitability and ion channel activity.[11][15][16]
In Vivo Electrophysiology
-
Spinal Dorsal Horn Recordings: In anesthetized rats, recordings are made from wide dynamic range (WDR) neurons in the spinal dorsal horn.[1]
-
Stimulation and Drug Application: The receptive field of the neuron on the hind paw is identified, and heat stimuli are applied before and after subdermal administration of PalGly to assess its effect on neuronal firing rates.[1]
Conclusion
The Palmitoylglycine signaling pathway in sensory neurons represents a novel and important mechanism for the endogenous regulation of pain. Its actions are mediated through the G protein-coupled receptor GPR132, leading to calcium influx, nitric oxide production, and ultimately, the inhibition of nociceptive signaling. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, holds significant promise for the development of new therapeutic strategies for pain management. Further research into the specific ion channels involved and the broader physiological roles of Palmitoylglycine will undoubtedly uncover new avenues for pharmacological intervention.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]
- 8. N-Palmitoylglycine | C18H35NO3 | CID 151008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in dorsal root ganglion neurosteroidogenic activity: basic evidence and pathophysiological correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology study using patch clamp technique in sensory neurons | Brazilian Journal of Case Reports [bjcasereports.com.br]
- 12. Frontiers | Satellite Glial Cells of the Dorsal Root Ganglion: A New “Guest/Physiopathological Target” in ALS [frontiersin.org]
- 13. Lessons from the use of in vivo cellular calcium imaging in primary sensory neurons and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal imaging in vivo with a novel calcium indicator G-CaMP9a | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acnp.org [acnp.org]
Palmitoylglycine-d31 as a Non-Endogenous Internal Standard: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in the burgeoning field of lipidomics, the accuracy and reliability of measurements are paramount. Endogenous signaling lipids, such as N-palmitoylglycine (PalGly), are often present at low concentrations and in complex biological matrices, making their precise quantification challenging. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, effectively compensating for variations in sample extraction, processing, and instrument response. This technical guide provides a comprehensive overview of the application of Palmitoylglycine-d31 as a non-endogenous internal standard for the accurate quantification of N-palmitoylglycine.
N-palmitoylglycine is an endogenous N-acyl amide that has been identified as a signaling molecule involved in modulating calcium influx and nitric oxide production.[1][2][3] It is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) conjugated to a glycine (B1666218) molecule via an amide bond.[1] Its potential roles in various physiological and pathological processes underscore the need for validated analytical methods to determine its concentration in biological samples. This compound, in which the 31 hydrogen atoms of the palmitoyl (B13399708) chain are replaced with deuterium (B1214612), serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, ensuring it is not naturally present in biological systems.
Synthesis of this compound
A potential synthesis workflow is outlined below:
Experimental Protocol: Quantification of N-Palmitoylglycine using LC-MS/MS
This section details a representative experimental protocol for the quantification of N-palmitoylglycine in biological samples using this compound as an internal standard. The methodology is adapted from a validated method for N-palmitoylglycine analysis which utilized a closely related deuterated internal standard.[1]
Materials and Reagents
-
N-Palmitoylglycine analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
-
Spiking: To 100 µL of the biological sample, add a known amount of this compound solution in methanol.
-
Protein Precipitation: Add 300 µL of cold methanol to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of N-palmitoylglycine.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the analyte and internal standard.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of N-acyl amino acids.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Table 1: Mass Spectrometry Parameters for N-Palmitoylglycine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Palmitoylglycine | 312.2 | 74.2 |
| This compound | 343.2 | 74.2 |
Note: The precursor ion for this compound is calculated based on the addition of 31 deuterium atoms. The product ion corresponds to the glycine fragment, which remains unlabeled.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application. The validation should adhere to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision and Accuracy | The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ). The accuracy (% bias) should be within ±15% of the nominal concentration (±20% at the LLOQ). This should be evaluated at a minimum of four quality control (QC) levels (LLOQ, low, mid, and high). |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples from at least six different sources. |
| Matrix Effect | The matrix factor, calculated as the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution, should be consistent across different matrix lots. The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature. |
N-Palmitoylglycine Signaling Pathway
N-palmitoylglycine has been shown to be a bioactive lipid that can modulate cellular signaling. It is recognized as a ligand for G-protein coupled receptors (GPCRs), such as GPR18 and GPR132.[4][5] Activation of these receptors can lead to downstream signaling events, including an increase in intracellular calcium concentrations and the production of nitric oxide.[1][2][3]
Conclusion
The use of this compound as a non-endogenous internal standard provides a robust and reliable approach for the quantitative analysis of N-palmitoylglycine in complex biological matrices. Its chemical similarity to the analyte ensures that it behaves comparably during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer. By following a well-defined and validated experimental protocol, researchers, scientists, and drug development professionals can obtain high-quality, accurate, and reproducible data on the levels of this important endogenous signaling lipid, thereby advancing our understanding of its role in health and disease.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylglycine and Its Interaction with G-Protein-Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of Palmitoylglycine's interaction with G-protein-coupled receptors (GPCRs). Palmitoylglycine, an endogenous N-acyl amide, has emerged as a signaling lipid with potential roles in various physiological processes. This document summarizes the quantitative pharmacological data, details relevant experimental methodologies, and visualizes the known and putative signaling pathways to facilitate further research and drug development efforts in this area.
Core Concepts: Palmitoylglycine and GPCRs
Palmitoylglycine is an endogenous lipid mediator belonging to the family of N-acyl amides. These molecules are structurally similar to endocannabinoids and are involved in a range of biological functions. G-protein-coupled receptors are the largest family of transmembrane receptors and are crucial targets for a significant portion of modern pharmaceuticals. The interaction of lipid signaling molecules like Palmitoylglycine with GPCRs can trigger intracellular signaling cascades, leading to diverse cellular responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Palmitoylglycine and structurally related N-acyl amides with various GPCRs.
Table 1: Pharmacological Data for Palmitoylglycine
| Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| GPR132 (G2A) | Yeast Assay | Human, Rat, Mouse | - | EC50 | ~800 nM | [1] |
| GPR132 (G2A) | β-arrestin Association | Human | HEK-293 | EC50 | ~800 nM | [1] |
| Putative (see note) | Calcium Influx | Rat | F-11 | EC50 | 5.5 µM | [2] |
| Putative (see note) | Nitric Oxide Production | Rat | F-11 | EC50 | 8.7 µM | [2] |
Note: The calcium influx and nitric oxide production were shown to be sensitive to pertussis toxin, suggesting a Gαi/o-coupled GPCR is involved. While GPR18 was initially hypothesized, the direct receptor responsible in this specific cell line has not been definitively identified.
Table 2: Order of Potency of N-Acylamides at GPR132
| Ligand | Potency Ranking |
| N-palmitoylglycine | 1 |
| 9-HODE | 2 (approx. equal to N-linoleoylglycine) |
| N-linoleoylglycine | 2 (approx. equal to 9-HODE) |
| Linoleamide | 3 |
| N-oleoylglycine | 4 (approx. equal to N-stereoylglycine) |
| N-stereoylglycine | 4 (approx. equal to N-oleoylglycine) |
| N-arachidonoylglycine | 5 |
| N-docosehexanoylglycine | 6 |
This order of potency was determined in a study identifying N-acylamides as lipid activators of GPR132.[3]
Table 3: Pharmacological Data for Structurally Related N-Acyl Amide (Palmitoylethanolamide - PEA)
| Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| GPR55 | GTPγS Binding | Human | HEK293s | EC50 | 4 nM | [4][5] |
Note: The interaction of Palmitoylglycine with GPR55 has not been definitively established. Data for the structurally similar Palmitoylethanolamide (B50096) (PEA) is provided for context. The agonism of PEA at GPR55 is still a subject of some debate in the scientific community.[4]
G-Protein-Coupled Receptor Interactions and Signaling Pathways
GPR132 (G2A)
The most well-characterized GPCR target for Palmitoylglycine is GPR132, also known as G2A.[1][3][6] Studies have shown that Palmitoylglycine is a potent agonist at this receptor.[1] The signaling cascade initiated by Palmitoylglycine binding to GPR132 is thought to primarily involve the Gαi subunit of the heterotrimeric G-protein complex, leading to downstream calcium mobilization.[1] However, some evidence also suggests a potential coupling to Gs, which would lead to the modulation of cyclic AMP (cAMP) levels.[7][8]
GPR18
The interaction of Palmitoylglycine with GPR18 is less clear and somewhat controversial. While its structural analog, N-arachidonoyl glycine (B1666218) (NAGly), has been reported to activate GPR18, some studies have failed to observe canonical G-protein coupling.[2][9] One study did report an effect of Palmitoylglycine in a dorsal root ganglion cell line that was consistent with GPR18 activation. The putative signaling for GPR18 involves coupling to Gαi/o and Gαq, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation.[10]
GPR55 and GPR119
Direct evidence for the interaction of Palmitoylglycine with GPR55 and GPR119 is currently limited. However, these receptors are known to be targets for other structurally similar N-acyl amides, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA).[4][11][12][13][14]
-
GPR55: Often referred to as an atypical cannabinoid receptor, GPR55 is activated by PEA and signals through Gαq and Gα12/13 pathways, leading to calcium mobilization and RhoA activation.[4][12]
-
GPR119: This receptor is primarily coupled to Gαs, and its activation by ligands like OEA leads to an increase in intracellular cAMP.[15]
Further research is required to determine if Palmitoylglycine is a direct ligand for these receptors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Palmitoylglycine and GPCRs.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) of a ligand for a receptor.
Objective: To quantify the binding of a radiolabeled ligand to a GPCR and determine the displacement by an unlabeled ligand (e.g., Palmitoylglycine).
General Protocol:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest (e.g., HEK293-GPR132).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand that binds to the receptor, and varying concentrations of the unlabeled test compound (Palmitoylglycine).
-
To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a key second messenger.
Objective: To determine if Palmitoylglycine activates Gαs- or Gαi-coupled receptors by measuring changes in intracellular cAMP levels.
General Protocol:
-
Cell Preparation:
-
Plate cells expressing the GPCR of interest in a multi-well plate and culture overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (Palmitoylglycine).
-
For Gαi-coupled receptors, also add an adenylate cyclase activator like forskolin (B1673556) to induce a measurable baseline of cAMP.
-
Incubate for a specified time at a controlled temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Use a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based) to quantify the amount of cAMP in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the ligand concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
Objective: To determine if Palmitoylglycine induces the recruitment of β-arrestin to a GPCR.
General Protocol (using Enzyme Fragment Complementation):
-
Cell Line:
-
Use a commercially available cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of the test compound (Palmitoylglycine).
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the enzyme substrate solution.
-
Incubate to allow the reconstituted enzyme to process the substrate, generating a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal as a function of the ligand concentration and fit the data to a dose-response curve to determine the EC50.
-
Conclusion and Future Directions
Palmitoylglycine is an endogenous lipid that has been identified as a ligand for the G-protein-coupled receptor GPR132. The interaction leads to the activation of intracellular signaling pathways, primarily through Gαi, resulting in calcium mobilization. While its interaction with other GPCRs like GPR18, GPR55, and GPR119 is less certain and warrants further investigation, the established activity at GPR132 positions Palmitoylglycine as a molecule of interest for studying the physiological roles of this receptor and as a potential starting point for the development of novel therapeutics targeting this system. Future research should focus on elucidating the full spectrum of GPCRs that Palmitoylglycine interacts with, further characterizing the downstream signaling pathways, and exploring the physiological and pathophysiological relevance of these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 9. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylglycine: A Technical Guide to its Role as a Modulator of Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of intracellular calcium concentration. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to the study of palmitoylglycine-induced calcium influx. Palmitoylglycine has been shown to activate G protein-coupled receptors, leading to the influx of extracellular calcium and subsequent downstream signaling events. This document summarizes key quantitative data, details experimental protocols for studying these effects, and presents visual representations of the known signaling pathways and experimental workflows.
Introduction
N-acyl amides are a class of endogenous lipid signaling molecules involved in a variety of physiological processes. N-palmitoylglycine, consisting of a palmitic acid molecule amide-linked to a glycine, is structurally similar to other well-characterized lipid messengers.[1] It is found in significant quantities in mammalian tissues, including the skin and spinal cord.[1][2] Early research identified its ability to induce a transient influx of calcium in sensory neurons, suggesting a role in nociception and sensory signaling.[2][3] Subsequent studies have begun to elucidate the specific molecular targets and signaling cascades initiated by this lipid modulator.
Mechanism of Action: G Protein-Coupled Receptor Activation
Initial studies indicated that palmitoylglycine's effect on calcium influx is sensitive to pertussis toxin (PTX), strongly suggesting the involvement of a G protein-coupled receptor (GPCR) from the Gi/o family.[2][3] While N-arachidonoyl glycine, a related compound, was found to activate the orphan GPCR GPR18, the primary receptor for palmitoylglycine has more recently been identified as GPR132, also known as G2A.[4][5][6]
Activation of GPR132 by palmitoylglycine is thought to initiate a signaling cascade that leads to the opening of plasma membrane calcium channels, resulting in an influx of extracellular calcium. The exact downstream effectors linking GPR132 activation to channel opening are still under investigation.
Signaling Pathway of Palmitoylglycine-Induced Calcium Influx
Caption: Proposed signaling pathway for palmitoylglycine-induced calcium influx.
Quantitative Data on Palmitoylglycine-Mediated Calcium Influx
The following table summarizes the key quantitative data from studies on the effect of palmitoylglycine on calcium influx.
| Parameter | Cell Type | Value | Reference |
| EC50 | F-11 cells | 5.5 µM | [1] |
Experimental Protocols
Cell Culture
-
Cell Line: F-11 cells (a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma) are commonly used.[7]
-
Culture Medium: Cells are typically cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and other necessary supplements.[8]
-
Plating for Imaging: For calcium imaging experiments, cells are plated on poly-D-lysine-coated glass coverslips 24 hours prior to the experiment to ensure adherence.[3]
Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Physiological salt solution (e.g., Ham's F-12 medium without serum)
-
Palmitoylglycine stock solution
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological salt solution to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells plated on coverslips and replace it with the Fura-2 AM loading solution.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[9][10]
-
-
De-esterification:
-
After incubation, wash the cells three times with the physiological salt solution to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in the physiological salt solution to allow for complete de-esterification of the dye by intracellular esterases.[9]
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on the stage of an inverted fluorescence microscope.
-
Perfuse the cells with the physiological salt solution.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.[11][12]
-
Establish a baseline fluorescence ratio (340/380) for a few minutes.
-
Apply palmitoylglycine at the desired concentration to the perfusion solution.
-
Record the change in the 340/380 fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
The change in [Ca²⁺]i can be quantified by comparing the peak ratio after stimulation to the baseline ratio.
-
Experimental Workflow for Calcium Imaging
Caption: A typical experimental workflow for measuring palmitoylglycine-induced calcium influx.
Conclusion
Palmitoylglycine is a bioactive lipid that modulates calcium influx in sensory neurons and other cell types through the activation of the G protein-coupled receptor GPR132. The resulting increase in intracellular calcium can trigger a variety of downstream cellular responses. The methodologies outlined in this guide provide a framework for the continued investigation of palmitoylglycine's physiological roles and its potential as a therapeutic target. Further research is needed to fully delineate the downstream signaling components and the spectrum of calcium channels modulated by this endogenous lipid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immortalized Dorsal Root Ganglion Neuron Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Quantitative Analysis of Palmitoylglycine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoylglycine, an N-acyl amino acid, is an endogenous lipid signaling molecule involved in various physiological processes. Accurate and precise quantification of Palmitoylglycine in biological matrices is crucial for understanding its role in health and disease, as well as for pharmacokinetic studies in drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palmitoylglycine in plasma and tissue homogenates. The use of a stable isotope-labeled internal standard, Palmitoylglycine-d31, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Palmitoylglycine standard (Sigma-Aldrich)
-
This compound internal standard (Cayman Chemical)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT)
-
Tissue for homogenate (e.g., brain, liver)
Sample Preparation
2.2.1. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).[1]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
2.2.2. Tissue Homogenate Preparation
-
Accurately weigh a portion of the tissue sample.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To 100 µL of the tissue homogenate, add 400 µL of ice-cold methanol containing the internal standard, this compound.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
A standard reverse-phase C18 column is suitable for the separation of Palmitoylglycine.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 100% B over 10 minutes, hold for 2.4 minutes, return to 50% B in 0.1 minutes, and hold for 2.5 minutes for re-equilibration.[2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL |
Mass Spectrometry
An API 3000 triple quadrupole mass spectrometer or a more recent equivalent is recommended for this analysis.[3]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoylglycine | 314.3 | 76.1 | 25 |
| This compound | 345.3 | 76.1 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of Palmitoylglycine standard into a surrogate matrix (e.g., charcoal-stripped plasma).
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
The calibration curve should exhibit a linear response with a correlation coefficient (r²) > 0.99.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Accuracy ±20%, Precision ≤20% |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤15% |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible |
Visualizations
Caption: LC-MS/MS workflow for Palmitoylglycine quantification.
Caption: Simplified Palmitoylglycine signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Acyl Glycines in Biological Matrices Using Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the robust and sensitive quantification of N-acyl glycines (NAGs) in biological samples like plasma and urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-acyl glycines are a class of lipid signaling molecules and are significant biomarkers for diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders.[1][2][3] The methodology described herein utilizes stable isotope-labeled internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This high-throughput method is suitable for clinical research, biomarker discovery, and monitoring metabolic pathways in pharmaceutical development.
Introduction
N-acyl glycines are endogenous metabolites formed through the conjugation of an acyl-CoA ester with glycine (B1666218).[1] While present at low levels in healthy individuals, their concentrations can increase significantly in those with certain metabolic disorders, making their accurate quantification crucial for diagnosis and disease monitoring.[1][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and throughput.[1][2] The stable isotope dilution method, where a known concentration of a stable isotope-labeled analog of the analyte is added to the sample, is the gold standard for quantitative mass spectrometry. It accounts for analyte loss during sample preparation and variations in instrument response, leading to highly reliable data.[4][5]
Biosynthesis and Signaling of N-Acyl Glycines
The formation of N-acyl glycines is a key metabolic process for detoxifying excess acyl-CoA esters.[3] This conjugation is primarily catalyzed by glycine N-acyltransferase (GLYAT) and related enzymes.[6][7] As signaling molecules, N-acyl glycines interact with various cellular targets, including G protein-coupled receptors (GPCRs) like GPR18, to modulate physiological processes such as inflammation and pain.[8][9]
Caption: Biosynthesis pathway of N-acyl glycines and their role in cellular signaling.
Experimental Workflow
The overall workflow for the quantification of N-acyl glycines involves sample collection, addition of the stable isotope-labeled internal standard, sample preparation to remove interferences, chromatographic separation, and detection by tandem mass spectrometry.
Caption: General experimental workflow for N-acyl glycine quantification.
Detailed Experimental Protocols
Materials and Reagents
-
N-acyl glycine analytical standards (e.g., N-Propionylglycine, N-Hexanoylglycine, N-Octanoylglycine)
-
Stable isotope-labeled internal standards (e.g., n-Octanoylglycine-d2)[1]
-
LC-MS grade acetonitrile (B52724), water, methanol (B129727), and formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of each N-acyl glycine standard and the internal standard in methanol at a concentration of 10 mM. Store at -20°C.[10]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of a mixed working stock solution. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.005 to 25.0 µM or 0.1 to 100 µM).[1][10]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard in the appropriate solvent (e.g., ice-cold acetonitrile for plasma, 50% methanol/water for urine).[1]
Sample Preparation Protocols
4.3.1 Plasma Sample Preparation (Protein Precipitation) [1]
-
Thaw frozen plasma samples on ice.
-
Vortex the sample for 10 seconds.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.
4.3.2 Urine Sample Preparation ("Dilute-and-Shoot") [1]
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 10 seconds and centrifuge at 4000 x g for 5 minutes to pellet any debris.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).
-
Vortex for 10 seconds.
-
Transfer the mixture to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are example conditions and should be optimized for the specific instrument and analytes of interest.
-
LC System: UPLC or HPLC system.[2]
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 μm).[11]
-
Column Temperature: 40°C.[11]
-
Mobile Phase A: Water with 13 mM ammonium acetate and 0.1-1% formic acid.[11][12]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 1 mL/min.[11]
-
Gradient: A gradient from 50% B to 100% B over 10 minutes is a good starting point.[11]
-
Injection Volume: 4 µL.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1] MRM transitions for each analyte and its corresponding internal standard must be optimized by infusing individual standards.
Data Acquisition and Processing
Data is acquired using the instrument's software.[1] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-acyl glycines in the unknown samples is then determined from this curve.
Quantitative Data Summary
The performance of the stable isotope dilution LC-MS/MS method for N-acyl glycine quantification is summarized below. These values are compiled from various studies and demonstrate the robustness of the technique.
| Parameter | Matrix | Typical Range/Value | Citation |
| Linearity Range | Urine, Plasma, DBS | 0.005 - 25.0 µM | [10][13] |
| Plasma, Urine | 0.1 - 100 µM | [1] | |
| Urine | 1.0 - 500 nM | [3][14] | |
| Correlation (r²) | Urine, Plasma, DBS | > 0.99 | [1][5] |
| LLOQ | Plasma, Urine | 0.1 µM | [1] |
| Urine | 1 - 5 nM | [3][14] | |
| Accuracy (%RE) | Urine | < 15% | [3][14] |
| Brain, Plasma | Within ±20% | [11] | |
| Precision (%CV) | Urine, Plasma | < 10% | [5] |
| Urine | < 15% | [3][14] | |
| Recovery | Brain, Plasma | > 90% | [11] |
| Urine | 90.2 - 109.3% | [5] |
DBS: Dried Blood Spots; LLOQ: Lower Limit of Quantification; %RE: Percent Relative Error; %CV: Percent Coefficient of Variation.
Conclusion
The LC-MS/MS method employing stable isotope dilution provides a reliable, sensitive, and specific tool for the quantitative analysis of N-acyl glycines in various biological matrices.[1] The straightforward sample preparation and high-throughput capabilities make this protocol well-suited for applications in clinical research for studying inborn errors of metabolism and in pharmaceutical development for monitoring metabolic responses.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Applications of Palmitoylglycine-d31 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Palmitoylglycine-d31 as an internal standard in metabolic studies. Palmitoylglycine, an endogenous N-acylglycine, is a bioactive lipid molecule involved in various physiological processes, including signaling pathways related to pain and inflammation. Its accurate quantification in biological matrices is crucial for understanding its role in metabolic disorders and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard like this compound is essential for achieving the high accuracy and precision required in metabolomics and lipidomics research.[1]
I. Application Notes
Quantification of Endogenous Palmitoylglycine in Biological Samples
This compound serves as an ideal internal standard for the accurate quantification of endogenous Palmitoylglycine in various biological matrices such as plasma, serum, urine, and tissue homogenates. Due to its structural and chemical similarity to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation.[1] This allows for reliable determination of Palmitoylglycine levels, which can be altered in certain metabolic diseases.
Metabolic Flux Analysis and Biomarker Discovery
In metabolic studies, this compound can be utilized in stable isotope tracer experiments to investigate the biosynthesis and metabolism of N-acylglycines. By introducing labeled precursors, researchers can track the incorporation of the isotope into Palmitoylglycine, providing insights into the activity of metabolic pathways. Alterations in these pathways can be indicative of disease states, making Palmitoylglycine a potential biomarker for inborn errors of metabolism and other conditions.[1][2]
Pharmacokinetic Studies of Palmitoylglycine-based Therapeutics
For drug development professionals, this compound is an indispensable tool for the pharmacokinetic (PK) analysis of therapeutic candidates based on or affecting the N-acylglycine signaling system. By using this compound as an internal standard, the absorption, distribution, metabolism, and excretion (ADME) of a Palmitoylglycine-related drug can be accurately measured in preclinical and clinical studies.
II. Quantitative Data
The following table summarizes representative quantitative data for the analysis of Palmitoylglycine using a stable isotope-labeled internal standard. These values are illustrative and may vary depending on the specific experimental conditions and biological matrix.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | General LC-MS/MS methods for lipids |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Lower Limit of Detection (LOD) | 0.1 ng/mL | [3] |
| Intra-assay Precision (CV%) | < 15% | [4] |
| Inter-assay Precision (CV%) | < 15% | [4] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
| Matrix Effect | < 15% | [3] |
| Extraction Recovery | > 80% | [3] |
III. Experimental Protocols
Protocol for Quantification of Palmitoylglycine in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Palmitoylglycine in human plasma using protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
a. Materials and Reagents:
-
Palmitoylglycine analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (blank)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
b. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Palmitoylglycine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Palmitoylglycine stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 1.5, 75, and 400 ng/mL) by spiking blank human plasma with the appropriate amount of Palmitoylglycine working standard solution.
c. Sample Preparation:
-
Allow plasma samples, QC samples, and blank plasma to thaw at room temperature.
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 300 µL of the IS working solution in acetonitrile.
-
Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Palmitoylglycine from other matrix components (e.g., start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions:
-
Palmitoylglycine: Precursor ion (m/z) 314.3 -> Product ion (m/z) 74.1 (Glycine fragment). A second transition can be used for confirmation.
-
This compound: Precursor ion (m/z) 345.5 -> Product ion (m/z) 74.1.
-
e. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their concentrations.
-
The concentration of Palmitoylglycine in the unknown samples is determined from the calibration curve using linear regression with a weighting factor (e.g., 1/x or 1/x²).
IV. Visualizations
Signaling Pathway of Palmitoylglycine
Caption: Signaling pathway of Palmitoylglycine leading to calcium influx and nitric oxide production.
Experimental Workflow for Palmitoylglycine Quantification
Caption: Experimental workflow for the quantification of Palmitoylglycine in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylglycine-d31 as a Tracer in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylglycine, an endogenous N-acyl amino acid, has garnered significant interest for its roles in various physiological processes, including sensory neuron modulation, calcium influx, and nitric oxide signaling.[1][2] To elucidate the metabolic fate and signaling pathways of this bioactive lipid, stable isotope-labeled tracers are invaluable tools. Palmitoylglycine-d31, a deuterated form of palmitoylglycine, serves as a robust tracer for in vitro cell culture experiments.[3] Its incorporation into cellular lipids and downstream metabolites can be accurately tracked and quantified using mass spectrometry-based techniques.
This document provides detailed application notes and protocols for utilizing this compound as a tracer in cell culture experiments. It is designed to guide researchers in tracing the metabolic pathways of palmitoylglycine, quantifying its uptake and conversion, and investigating its role in cellular signaling.
Core Applications
-
Metabolic Fate Analysis: Tracing the incorporation of the d31-labeled palmitoyl (B13399708) chain into other lipid species, such as phospholipids (B1166683) and triglycerides, provides insights into fatty acid metabolism and remodeling.[4][5]
-
Signaling Pathway Elucidation: Monitoring the levels of this compound and its metabolites in response to cellular stimuli can help unravel its role in signaling cascades.
-
Enzyme Activity Assays: The conversion of this compound to downstream metabolites can be used to assess the activity of enzymes involved in N-acyl glycine (B1666218) metabolism, such as fatty acid amide hydrolase (FAAH).[6]
-
Drug Discovery and Development: Evaluating how drug candidates affect the metabolism of this compound can provide valuable information on their mechanism of action and potential off-target effects.
Experimental Workflow Overview
The general workflow for a cell culture experiment using this compound as a tracer involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Figure 1: General experimental workflow for using this compound as a tracer.
Signaling Pathway of Palmitoylglycine
Palmitoylglycine has been shown to modulate intracellular signaling pathways, notably by inducing calcium influx and subsequent nitric oxide production in sensory neurons.[2][7] This signaling cascade is believed to be initiated by the interaction of palmitoylglycine with a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors.
Figure 2: Proposed signaling pathway of Palmitoylglycine leading to nitric oxide production.
Biosynthesis and Degradation of N-Acyl Glycines
The metabolism of N-acyl glycines, including palmitoylglycine, involves both biosynthetic and degradative pathways. Understanding these pathways is crucial for interpreting tracer experiments. The primary route for biosynthesis is the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).[6][8] Degradation is primarily mediated by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and glycine.[6]
Figure 3: Key pathways for the biosynthesis and degradation of Palmitoylglycine.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the steps for labeling cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., DRG-like cell line F-11)
-
Complete cell culture medium (e.g., Ham's F-12)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by adding the this compound stock solution to the complete culture medium to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the vehicle (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the tracer.
-
Harvesting: After the incubation period, proceed immediately to cell harvesting and metabolite extraction as described in Protocol 2.
Protocol 2: Metabolite Extraction
This protocol describes a method for extracting lipids, including this compound and its metabolites, from cultured cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Ice-cold methyl-tert-butyl ether (MTBE)
-
Ice-cold water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: Place the culture plate on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation (MTBE Method):
-
Add a volume of MTBE equal to the methanol volume to the cell lysate.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add a volume of water equal to 25% of the total volume.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Fraction Collection: Two distinct phases will be visible. The upper organic phase contains lipids, and the lower aqueous phase contains polar metabolites. Carefully collect the upper organic phase into a new tube.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Lipids
This protocol provides a general framework for the analysis of this compound and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extract from Protocol 2
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
LC column suitable for lipid analysis (e.g., C18 column)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile mixture) immediately before analysis.
-
LC Separation: Inject the reconstituted sample onto the LC system. Separate the lipids using a gradient elution program. A typical gradient might start with a high aqueous mobile phase and ramp up to a high organic mobile phase.
-
MS/MS Detection: Analyze the eluting compounds using the mass spectrometer in positive or negative ion mode. For targeted analysis, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
Data Analysis: Process the raw data using appropriate software. Identify and quantify the peaks corresponding to this compound and its labeled downstream metabolites by comparing their retention times and mass-to-charge ratios (m/z) to standards, if available.
Data Presentation
Quantitative data from tracer experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Uptake and Incorporation of this compound into Cellular Lipids
| Time (hours) | This compound (pmol/mg protein) | d31-Phosphatidylcholine (pmol/mg protein) | d31-Triglycerides (pmol/mg protein) |
| 1 | 150.2 ± 12.5 | 5.1 ± 0.8 | 2.3 ± 0.4 |
| 4 | 95.6 ± 8.9 | 25.8 ± 3.1 | 15.7 ± 2.2 |
| 8 | 42.1 ± 5.3 | 48.3 ± 6.7 | 35.9 ± 4.8 |
| 24 | 10.5 ± 2.1 | 65.7 ± 7.9 | 58.4 ± 6.1 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Effect of an FAAH Inhibitor on this compound Levels
| Treatment (4 hours) | This compound (pmol/mg protein) | d31-Palmitic Acid (pmol/mg protein) |
| Vehicle Control | 95.6 ± 8.9 | 12.4 ± 1.5 |
| FAAH Inhibitor (1 µM) | 185.3 ± 15.2 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Conclusion
This compound is a powerful tool for investigating the metabolism and signaling functions of N-acyl glycines in cell culture systems. The protocols and guidelines presented here provide a comprehensive framework for designing and executing tracer experiments. By combining stable isotope labeling with modern analytical techniques like LC-MS/MS, researchers can gain valuable insights into the intricate roles of palmitoylglycine in cellular physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
Application Note: Absolute Quantification of N-Palmitoylglycine in Biological Matrices using Palmitoylglycine-d31 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has been identified as a signaling lipid with potential roles in modulating pain and inflammation.[1][2][3][4][5] It is structurally similar to other bioactive lipids like anandamide (B1667382) and N-palmitoylethanolamide (PEA).[1][5] Accurate quantification of PalGly in various biological tissues is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive method for the absolute quantification of N-palmitoylglycine in biological samples using a stable isotope-labeled internal standard, Palmitoylglycine-d31, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[6][7]
Principle
The method employs a stable isotope dilution technique where a known amount of this compound is spiked into the biological sample. This compound is an ideal internal standard as it co-elutes with the endogenous PalGly and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6][8] After extraction and chromatographic separation, the analyte and the internal standard are detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of PalGly to the peak area of this compound is used to calculate the absolute concentration of PalGly in the sample by referencing a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
N-Palmitoylglycine (PalGly) standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium bicarbonate
-
Solid Phase Extraction (SPE) C18 cartridges
-
Biological matrix (e.g., tissue homogenate, plasma)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PalGly and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of PalGly by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation
-
Homogenization (for tissue samples): Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
-
Spiking: To 100 µL of sample (plasma, serum, or tissue homogenate), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation & Lipid Extraction: Add 400 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the lipids with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Palmitoylglycine (PalGly): Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion (e.g., m/z 312.2 → 74.2).[1]
-
This compound (Internal Standard): Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion (e.g., m/z 343.5 → 74.2). The precursor mass is calculated based on the addition of 31 deuterium (B1214612) atoms to the palmitoyl (B13399708) chain.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both transitions.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both PalGly and this compound in the chromatograms.
-
Calculate the peak area ratio (PalGly / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the PalGly standards.
-
Determine the concentration of PalGly in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Endogenous Levels of N-Palmitoylglycine in Various Rat Tissues.
The following table summarizes the reported concentrations of N-palmitoylglycine in different rat tissues, as determined by LC-MS/MS.[1] These values can serve as a reference for expected physiological concentrations.
| Tissue | N-Palmitoylglycine Concentration (pmol/g) |
| Skin | ~1600 |
| Lung | ~1200 |
| Spinal Cord | ~600 |
| Spleen | ~400 |
| Kidney | ~300 |
| Liver | ~250 |
| Heart | ~200 |
| Muscle | ~150 |
| Small Intestine | ~100 |
| Testis | ~75 |
| Brain | ~50 |
| Fat | ~25 |
Mandatory Visualizations
Caption: Experimental workflow for the absolute quantification of N-Palmitoylglycine.
Caption: Proposed signaling pathway of N-Palmitoylglycine.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Palmitoylglycine in Plasma using Palmitoylglycine-d31 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that plays a significant role in various physiological processes, including the modulation of calcium influx and nitric oxide production in sensory neurons.[1][2][3][4] Its involvement in signaling pathways has made it a molecule of interest in pain, inflammation, and other biological systems.[2] Accurate quantification of endogenous PalGly in biological matrices such as plasma is crucial for understanding its physiological and pathological roles.
This document provides a detailed protocol for the quantification of N-palmitoylglycine in plasma samples using a stable isotope-labeled internal standard, Palmitoylglycine-d31, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a reliable approach for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method is based on established principles for the analysis of similar N-acyl amino acids.[6][7]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
N-Palmitoylglycine (PalGly)
-
This compound (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
-
Equipment:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Autosampler vials
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PalGly and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the PalGly stock solution in methanol to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | PalGly: 312.2 → 74.2[2]This compound: 343.2 → 74.2 (Predicted) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation: Quantitative Method Validation Parameters
The following tables represent the type of data that should be generated during method validation to ensure the reliability of the assay. The values provided are for illustrative purposes.
Table 1: Calibration Curve Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighing Factor | 1/x |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| PalGly | 5 | 4.9 | 98.0 | < 15 |
| 50 | 51.2 | 102.4 | < 10 | |
| 500 | 495.5 | 99.1 | < 5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N-Palmitoylglycine in plasma.
N-Palmitoylglycine Signaling Pathway
Caption: Postulated signaling pathway of N-Palmitoylglycine.
References
- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Utilizing Isotope-Labeled Internal Standards for Robust Clinical Mass Spectrometry
Introduction
In the landscape of clinical diagnostics and drug development, mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the precise quantification of a wide array of analytes, from therapeutic drugs and their metabolites to endogenous biomarkers. The inherent sensitivity and specificity of LC-MS/MS offer significant advantages over traditional methods. However, the complexity of biological matrices, such as blood, plasma, and urine, introduces variability that can compromise the accuracy and reproducibility of results. The use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of high-quality quantitative analysis in clinical mass spectrometry, effectively mitigating these challenges.[1][2][3]
An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties throughout the analytical workflow, including sample extraction, chromatography, and ionization.[3][4] This co-behavior allows the SIL-IS to compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement.[5][6] By calculating the ratio of the analyte's signal to the SIL-IS signal, researchers can achieve highly accurate and precise quantification, independent of these experimental fluctuations.[1][3] This application note provides a comprehensive overview of the principles, best practices, and a detailed protocol for the implementation of isotope-labeled internal standards in clinical mass spectrometry.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantifying the amount of a substance in a sample.[7][8] The fundamental principle involves adding a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample.[7][9] This "spike" alters the natural isotopic ratio of the analyte in a predictable manner. By measuring the new isotopic ratio using a mass spectrometer, the original concentration of the analyte can be precisely calculated.[7][8][10]
The key advantages of this approach are:
-
Correction for Sample Loss: Since the SIL-IS is added at the beginning of the sample preparation process, any loss of the analyte during extraction or handling will be mirrored by a proportional loss of the SIL-IS, leaving the analyte-to-IS ratio unchanged.[10][11]
-
Mitigation of Matrix Effects: Co-eluting SIL-IS and analyte experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, thus normalizing the signal response.[3][5]
-
Improved Precision and Accuracy: By normalizing for variations throughout the analytical process, IDMS significantly enhances the precision and accuracy of quantitative measurements, which is critical for clinical decision-making.[1][3]
Selecting the Optimal Isotope-Labeled Internal Standard
The selection of an appropriate SIL-IS is crucial for the development of a robust LC-MS/MS assay. Key criteria include:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment to minimize signal contribution from the unlabeled analyte.
-
Chemical Identity: The SIL-IS must be chemically identical to the analyte, with the only difference being the isotopic composition.[1]
-
Mass Difference: A mass-to-charge ratio (m/z) difference of at least 3 to 4 Da is recommended to prevent isotopic crosstalk between the analyte and the internal standard.[3]
-
Stability of Labels: Isotopes such as ¹³C and ¹⁵N are generally preferred over deuterium (B1214612) (²H) because they are less prone to back-exchange and have a negligible effect on the chromatographic retention time.[3][4]
-
Absence in Samples: The SIL-IS must not be naturally present in the biological samples being analyzed.[1]
Generic Experimental Workflow
The implementation of an isotope-labeled internal standard follows a systematic workflow from sample receipt to data analysis. The following diagram illustrates the key steps in a typical clinical LC-MS/MS assay.
Application Protocol: Quantification of Sirolimus in Whole Blood by LC-MS/MS
This protocol describes a validated method for the quantitative analysis of the immunosuppressant drug sirolimus in human whole blood using its deuterated analog, sirolimus-d3, as the internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Sirolimus certified reference material
-
Sirolimus-d3 certified reference material
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (B86663) Heptahydrate (ACS grade or higher)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Biological Matrix:
-
Drug-free human whole blood (for calibrators and quality controls)
-
Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sirolimus and sirolimus-d3 in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of sirolimus by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1.0 - 50.0 ng/mL).[5]
-
Internal Standard Working Solution (5 ng/mL): Prepare a working solution of sirolimus-d3 in a 1:4 (v/v) solution of 0.1 M aqueous zinc sulfate and acetonitrile.[5]
-
Calibrators and QCs: Spike appropriate volumes of the sirolimus working standard solutions into drug-free whole blood to prepare a series of calibrators and at least three levels of quality control samples (low, mid, high).
Sample Preparation Protocol
-
Aliquot 100 µL of each calibrator, QC, or patient whole blood sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the internal standard working solution (containing sirolimus-d3 in zinc sulfate/acetonitrile) to each tube.[5]
-
Vortex the mixture for 10-20 seconds at high speed to ensure thorough mixing and protein precipitation.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 50 - 65 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | Optimized for separation of sirolimus from matrix components (e.g., 35% B to 95% B over 1-2 minutes) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Sirolimus (Ammonium Adduct) | 931.6 - 931.8 |
| Sirolimus-d3 (Ammonium Adduct) | 934.6 - 934.8 |
Note: Specific m/z values may vary slightly depending on the instrument and adduct formation.
Data Analysis and Quantification
-
Integrate the peak areas for the sirolimus and sirolimus-d3 MRM transitions.
-
Calculate the peak area ratio (Sirolimus Area / Sirolimus-d3 Area) for each calibrator, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression model, often with a 1/x or 1/x² weighting.
-
Determine the concentration of sirolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Performance Characteristics
The performance of the assay should be validated according to established guidelines. The following tables present typical data for a validated sirolimus assay.
Table 3: Calibration Curve for Sirolimus in Whole Blood
| Calibrator Level | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1.0 | 0.025 | 1.02 | 102.0 |
| 2 | 2.5 | 0.063 | 2.48 | 99.2 |
| 3 | 5.0 | 0.124 | 5.05 | 101.0 |
| 4 | 10.0 | 0.251 | 9.98 | 99.8 |
| 5 | 25.0 | 0.628 | 25.1 | 100.4 |
| 6 | 50.0 | 1.255 | 49.8 | 99.6 |
| Regression | y = 0.0251x + 0.0002 | r² = 0.9995 |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
| Low QC | 3.0 | 2.95 | 4.2 | 98.3 |
| Mid QC | 15.0 | 15.3 | 3.5 | 102.0 |
| High QC | 40.0 | 39.5 | 2.8 | 98.8 |
Visualization of the Sirolimus Assay Workflow
The following diagram provides a detailed visualization of the experimental protocol for the quantification of sirolimus in whole blood.
Conclusion
The use of isotope-labeled internal standards is indispensable for achieving the highest level of accuracy and precision in clinical mass spectrometry. By compensating for the inherent variability of complex biological matrices and analytical procedures, SIL-IS ensures the reliability of quantitative data, which is paramount for therapeutic drug monitoring, biomarker validation, and other clinical applications. The detailed protocol for sirolimus analysis serves as a practical example of how to implement these standards effectively in a regulated laboratory environment. Adherence to these principles and best practices will enable researchers and clinicians to generate robust and defensible results, ultimately contributing to improved patient care and advancing drug development.
References
- 1. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 4. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]
- 5. msacl.org [msacl.org]
- 6. mdpi.com [mdpi.com]
- 7. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Palmitoylglycine-d31 in the Study of Inborn Errors of Metabolism
Introduction
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defective metabolic pathways.[1] A subset of these, known as fatty acid oxidation disorders (FAODs), impairs the body's ability to break down fatty acids for energy.[2] The diagnosis and monitoring of these disorders rely on the accurate quantification of specific biomarkers. N-acylglycines, which are conjugates of fatty acids and glycine, have been identified as important secondary biomarkers for several FAODs, accumulating in blood and urine when the primary metabolic pathway is blocked.[3][4]
One such N-acylglycine is N-palmitoylglycine. Its endogenous levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[5] Genetic deficiency of FAAH, while not a classic FAOD, represents a relevant inborn error of metabolism where N-palmitoylglycine serves as a direct biomarker. Studies in FAAH knockout (KO) mice have shown significantly elevated levels of N-palmitoylglycine, demonstrating this clear metabolic link.[6][7]
This application note provides a detailed protocol for the quantitative analysis of N-palmitoylglycine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Palmitoylglycine-d31 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for research applications in the study of FAAH deficiency and other related metabolic disorders.
Quantitative Data Summary
The following table summarizes representative data on N-palmitoylglycine levels in brain tissue from wild-type (WT) and FAAH knockout (KO) mice, illustrating the significant accumulation of the analyte in the absence of functional FAAH enzyme.
| Analyte | Genotype | Concentration (pmol/g tissue) | Fold Change | Reference |
| N-Palmitoylglycine | Wild-Type (WT) | Approx. 45 | - | [6][7] |
| N-Palmitoylglycine | FAAH Knockout (KO) | Approx. 90 | ~2.0 | [6][7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Materials and Reagents
-
Standards: N-Palmitoylglycine, this compound (MedChemExpress or equivalent)[8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Plasma (Human or animal)
-
Equipment: Microcentrifuge, vortex mixer, analytical balance, autosampler vials, UPLC system, tandem mass spectrometer.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Palmitoylglycine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the N-Palmitoylglycine primary stock with 50% methanol/water to prepare a series of working standards for the calibration curve (e.g., 0.1 µM to 100 µM).
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock with ice-cold acetonitrile to a final concentration of 50 nM. This solution will be used for protein precipitation.
Sample Preparation (Plasma)[3]
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample for 10 seconds.
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of the ice-cold Internal Standard Working Solution (this compound in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
-
LC System: UPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 35 2.0 80 7.0 100 10.0 100 10.1 35 | 15.0 | 35 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) N-Palmitoylglycine 312.2 74.2[6] | this compound | 343.5 (calculated) | 74.2 |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both N-Palmitoylglycine and the internal standard, this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of N-Palmitoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, offers a robust, sensitive, and specific platform for the quantification of N-palmitoylglycine in biological samples. This protocol is directly applicable to studies investigating inborn errors of metabolism where N-acylglycines are elevated, with a particular utility in research focused on FAAH deficiency. The high precision afforded by the stable isotope-labeled internal standard ensures reliable data for biomarker discovery, disease mechanism elucidation, and the evaluation of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 3. benchchem.com [benchchem.com]
- 4. forensicrti.org [forensicrti.org]
- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Lipidomics Using Palmitoylglycine-d31
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Palmitoylglycine-d31 as an internal standard in lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my lipidomics data?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including salts, proteins, and other lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte (e.g., endogenous Palmitoylglycine) and its internal standard (this compound) in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, reproducibility, and sensitivity of your quantitative results.[1][3]
Q2: How does using this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects.[1][4] Because this compound is chemically and physically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[4][5] By measuring the ratio of the analyte to the internal standard, you can normalize for these variations, leading to more accurate and reliable quantification.[1]
Q3: What are the primary causes of matrix effects in lipid analysis?
A3: The most common cause is competition for ionization between the analyte and co-eluting matrix components.[1] In plasma or serum samples, phospholipids (B1166683) are a major source of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[6] Other sources include high concentrations of salts, detergents from sample preparation, and other lipid classes that can alter the efficiency of droplet formation and desolvation in the ion source.[7][8]
Q4: How can I qualitatively assess if matrix effects are present in my assay?
A4: A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[3][9] This technique involves infusing a constant flow of your standard (e.g., this compound) into the mass spectrometer while injecting an extracted blank matrix sample. Dips or rises in the baseline signal of the infused standard indicate regions of the chromatogram where ion suppression or enhancement occurs, respectively.[10] This helps identify if your analyte is eluting in a problematic retention time window.[3]
Troubleshooting Guide
Q5: My this compound signal is weak or inconsistent across samples. What should I check?
A5: Weak or variable internal standard (IS) signal is a classic sign of significant matrix effects.
-
Problem: High levels of interfering compounds (e.g., phospholipids) in your sample extracts are suppressing the IS signal.
-
Solution 1: Improve Sample Cleanup. Standard protein precipitation is often insufficient for removing all interfering lipids.[4][6] Consider implementing a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove these interferences.[1][11][12]
-
Solution 2: Optimize Chromatography. Modify your LC gradient to better separate this compound from the regions of ion suppression you may have identified with a post-column infusion experiment.[1]
-
Solution 3: Dilute the Sample. Diluting your sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][9] However, ensure your analyte concentration remains above the lower limit of quantification (LLOQ).[3]
Q6: The ratio of my endogenous analyte to this compound is not reproducible between replicate injections. Why?
A6: Poor reproducibility of the analyte/IS ratio can occur even when using a SIL-IS if the matrix effect is extreme or if the standard is not behaving identically to the analyte.
-
Problem: The internal standard and analyte are not experiencing the exact same matrix effects. This can happen if they are not perfectly co-eluting.[5]
-
Solution 1: Confirm Co-elution. Overlay the chromatograms for your endogenous analyte and this compound. They should have identical retention times and peak shapes. If not, investigate your chromatography conditions.
-
Solution 2: Evaluate Sample Preparation. Inconsistent sample preparation can lead to variable matrix composition between samples. Ensure your extraction protocol is robust and consistently applied. Review pipetting accuracy, evaporation steps, and reconstitution volumes.
-
Solution 3: Check for Contamination. Carryover from a previous high-concentration sample can affect the subsequent injection.[2] Ensure your LC system is clean and run blank injections between samples to check for carryover.
Q7: I suspect I have matrix effects. How can I quantitatively measure the extent of the problem?
A7: You can perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[9][10] This involves comparing the signal response of an analyte spiked into a clean solvent versus one spiked into an extracted blank matrix. The calculation provides a numerical value for the matrix effect (ME).
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a post-extraction spike experiment to evaluate matrix effects on Palmitoylglycine (Analyte) and this compound (IS) in human plasma following two different extraction methods.
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid Extraction |
| Analyte: Palmitoylglycine | ||
| Mean Peak Area (Solvent) | 1,520,000 | 1,535,000 |
| Mean Peak Area (Plasma Matrix) | 851,200 | 1,320,100 |
| Matrix Effect (%) | 56.0% (Ion Suppression) | 86.0% (Minor Suppression) |
| IS: this compound | ||
| Mean Peak Area (Solvent) | 1,880,000 | 1,895,000 |
| Mean Peak Area (Plasma Matrix) | 1,034,000 | 1,648,650 |
| Matrix Effect (%) | 55.0% (Ion Suppression) | 87.0% (Minor Suppression) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes a post-extraction spike experiment to quantify matrix effects.
Materials:
-
Blank matrix (e.g., human plasma)
-
Palmitoylglycine and this compound stock solutions
-
LC-MS grade solvents (e.g., Methanol, Acetonitrile (B52724), Water)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solvent): In a clean tube, add a known amount of Palmitoylglycine and this compound stock solution to a final solvent mixture that mimics the reconstituted sample (e.g., 95:5 Water:Acetonitrile).
-
Set B (Blank Matrix Extract): Extract a sample of the blank matrix using your established protocol (e.g., protein precipitation). After extraction, dry down the supernatant and reconstitute in the final solvent mixture.
-
Set C (Post-Spiked Matrix): To the reconstituted blank matrix extract from Set B, add the same amount of Palmitoylglycine and this compound stock solution as used in Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples (n=3-5 replicates per set) using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean peak area for the analyte and IS in Set A and Set C.
-
Calculate the Matrix Effect (%) for both the analyte and IS using the formula: (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100.
-
Protocol 2: Lipid Extraction using Protein Precipitation with IS
This protocol describes a basic protein precipitation workflow for quantifying endogenous Palmitoylglycine using this compound.
Procedure:
-
Sample Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (at a known concentration) to all tubes except for a "matrix blank" tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 1% formic acid) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase A (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly to ensure the residue is fully dissolved.
-
Analysis: Transfer to autosampler vials or plate and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
Technical Support Center: N-Acyl Amide Stable Isotope Dilution Assays
Welcome to the technical support center for troubleshooting stable isotope dilution assays for N-acyl amides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in stable isotope dilution assays for N-acyl amides?
The most common sources of error in stable isotope dilution assays for N-acyl amides include matrix effects, improper selection and use of internal standards, suboptimal sample preparation, and issues with LC-MS/MS instrumentation.[1][2][3] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of quantification.[1][2] The choice of internal standard is critical; it should ideally be a stable isotope-labeled version of the analyte to compensate for variations in sample processing and analysis.[4][5]
Q2: How can I minimize matrix effects in my N-acyl amide analysis?
Matrix effects arise from co-eluting components in the sample that interfere with the ionization of the target analyte.[1][2] To minimize these effects, consider the following strategies:
-
Optimize Sample Preparation: Employ effective extraction and clean-up procedures to remove interfering substances like phospholipids (B1166683) and salts.[2] Solid-phase extraction (SPE) is often more effective at removing matrix components than simple protein precipitation.[3]
-
Improve Chromatographic Separation: Adjusting the LC gradient, using a different column, or employing techniques like two-dimensional LC can help separate the analyte from interfering matrix components.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A suitable internal standard that co-elutes with the analyte can help compensate for matrix-induced signal suppression or enhancement.[4][5][6]
-
Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain analytes.[3][7]
Q3: What are the key considerations when selecting an internal standard for N-acyl amide quantification?
The ideal internal standard (IS) for a stable isotope dilution assay should have physicochemical properties as close as possible to the analyte of interest.[4][5] Key considerations include:
-
Structural Similarity: The best choice is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of the N-acyl amide you are quantifying.[4][8] This ensures similar extraction recovery, chromatographic retention time, and ionization efficiency.
-
Purity: The isotopic purity of the internal standard should be high (>99%) to minimize signal overlap with the native analyte.[9]
-
Mass Difference: The mass difference between the analyte and the IS should be sufficient to prevent isotopic crosstalk, typically a mass shift of at least 3 Da is recommended.
-
Absence in Samples: The internal standard should not be naturally present in the biological samples being analyzed.[4]
-
Stability: The label should be on a part of the molecule that is not subject to chemical or enzymatic cleavage during sample processing.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise the accuracy of integration and, consequently, quantification.
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% isopropanol) or, if necessary, replace the column.[10] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion.[10] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10] |
| Secondary Interactions | Adjust the mobile phase pH or add a competing base/acid to minimize interactions between the analyte and the stationary phase. |
| Column Void | A void at the head of the column can cause peak splitting. Reversing the column and flushing may help, but replacement is often necessary.[10] |
Issue 2: Low Signal Intensity or Sensitivity
Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
| Potential Cause | Recommended Solution |
| Ion Suppression | As discussed in the FAQs, optimize sample cleanup and chromatography to reduce matrix effects.[1][2] A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for your specific N-acyl amide and its internal standard. |
| Sample Degradation | N-acyl amides can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles.[11] Consider the use of enzyme inhibitors during sample collection if enzymatic degradation is a concern. |
| Inefficient Extraction | Evaluate your extraction protocol for efficiency. A liquid-liquid extraction or a suitable solid-phase extraction (SPE) protocol should be optimized for N-acyl amides.[11] |
| Contaminated Solvents or Vials | Use high-purity, LC-MS grade solvents and test for contaminants in vials and other labware that may suppress the signal.[12] |
Issue 3: High Variability in Results (Poor Precision)
High variability between replicate injections or samples can make data interpretation unreliable.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including accurate pipetting of the internal standard. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe, proper vial capping, and accurate injection volumes. |
| Fluctuating MS Signal | A dirty ion source can lead to an unstable signal. Clean the ion source components according to the manufacturer's recommendations.[12] |
| Internal Standard Instability | Verify the stability of your internal standard in the reconstitution solvent over the duration of the analysis. |
| Matrix Effects | Inconsistent matrix effects between different samples can lead to variability.[1][2] Employing a stable isotope-labeled internal standard is the best way to correct for this.[4][5][6] |
Experimental Protocols
General Protocol for N-Acyl Amide Extraction from Plasma
This is a general protocol and should be optimized for specific N-acyl amides and sample matrices.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add the internal standard solution (e.g., a mixture of deuterated N-acyl amides) in a small volume of organic solvent (e.g., 10 µL of methanol). Vortex briefly.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of toluene (B28343) (or another suitable organic solvent like ethyl acetate) and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.[11]
-
-
Phase Separation and Collection:
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Workflow for Stable Isotope Dilution Assay
Caption: General workflow for a stable isotope dilution assay of N-acyl amides.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity in N-acyl amide assays.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. researchgate.net [researchgate.net]
- 8. Development of a stable isotope dilution assay for the quantitation of glycidamide and its application to foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. agilent.com [agilent.com]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Palmitoylglycine-d31 by LC-MS/MS
This technical support guide provides detailed information for the quantitative analysis of Palmitoylglycine-d31 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: this compound is ideally analyzed in negative ion mode for higher sensitivity and specificity, similar to its non-deuterated analog. The fragmentation of the N-acyl glycine (B1666218) bond yields the glycine anion, which is a highly specific and stable fragment. The recommended Multiple Reaction Monitoring (MRM) transitions are detailed in the table below.
Q2: Which ionization mode, ESI positive or negative, is better for this compound?
A2: Negative ion mode Electrospray Ionization (ESI) is generally recommended. The deprotonation of the carboxylic acid group on the glycine moiety provides a stable precursor ion ([M-H]⁻). The subsequent fragmentation to the glycine anion (m/z 74.2) is a characteristic and robust transition for N-acyl glycines.[1] While positive ion mode can be used, the fragmentation pattern is often more complex and may result in lower sensitivity for quantitative purposes.
Q3: I am observing poor peak shape (tailing or fronting). What are the common causes?
A3: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Column Choice: Ensure you are using a C18 column suitable for separating hydrophobic molecules.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the analyte. For negative ion mode, a mobile phase with a slightly basic additive (e.g., a low concentration of ammonium (B1175870) acetate) might improve peak shape. For positive ion mode, an acidic modifier like formic acid is crucial.
-
Sample Solvent: The solvent used to dissolve the final sample for injection should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: Low signal intensity can stem from several factors, from sample preparation to instrument settings.
-
MS Parameter Optimization: Ensure that the MS parameters (collision energy, cone/declustering potential) are optimized specifically for the this compound transitions. Even for the same instrument type, optimal values can vary.
-
Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, tissue) can lead to low recovery. Consider optimizing your extraction protocol (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).
-
Ion Source Cleanliness: A dirty ion source can significantly suppress the signal. Perform routine cleaning and maintenance of the ESI source.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) can greatly impact ionization efficiency.[2]
Quantitative Data Summary
The following tables summarize the recommended mass spectrometry parameters for this compound. Note that collision energy and other voltage parameters are instrument-dependent and should be optimized empirically.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Ion ESI | Provides a stable precursor and specific fragment. |
| Precursor Ion (Q1) | m/z 343.3 | Corresponds to the [M-H]⁻ of this compound (C₁₈H₄D₃₁NO₃). |
| Product Ion (Q3) | m/z 74.2 | Corresponds to the glycine fragment [C₂H₄NO₂]⁻. This fragment is not deuterated. |
| Collision Energy (CE) | 15 - 35 eV | Instrument-dependent. Requires optimization to maximize product ion signal while retaining some precursor. |
| Dwell Time | 50 - 200 ms | Adjust based on the number of co-eluting analytes and desired number of data points across the peak. |
Table 2: Comparison with Non-Deuterated Palmitoylglycine
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Typical Polarity |
| Palmitoylglycine | 312.2[1] | 74.2[1] | Negative |
| This compound | 343.3 | 74.2 | Negative |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development. Optimization is recommended for your specific application and instrumentation.
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing this compound at the desired internal standard concentration.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
2. Liquid Chromatography (LC) Conditions
-
LC System: An HPLC or UPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm) is a suitable starting point.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.6 - 1.0 mL/min (adjust based on column dimensions).
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 60 1.0 60 5.0 98 7.0 98 7.1 60 | 9.0 | 60 |
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative.
-
MRM Transition: m/z 343.3 → 74.2.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for troubleshooting common LC-MS/MS issues.
References
- 1. Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoylglycine-d31 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitoylglycine-d31 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard has a different retention time than the native Palmitoylglycine analyte. Why is this happening and is it a problem?
A1: This phenomenon is known as the "isotope effect" and is a common observation with deuterated internal standards. The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time on a chromatographic column. While a minor shift may not be problematic, significant separation between the analyte and the internal standard can lead to inaccurate quantification. This is because the two molecules may experience different levels of ion suppression or enhancement from co-eluting matrix components, meaning the internal standard no longer accurately reflects the behavior of the analyte.
Q2: I am observing a peak at the same m/z as my this compound standard in my blank matrix samples. What could be the cause?
A2: There are several potential causes for this observation:
-
Carryover: A high concentration sample may not have been fully washed from the injection system, leading to its presence in a subsequent blank injection.
-
Contamination: The blank matrix itself or the solvents used for extraction and reconstitution may be contaminated with this compound.
-
Isobaric Interference: An endogenous molecule in the matrix may have the same nominal mass as this compound and co-elutes with it. A likely candidate is a lysophosphatidylcholine, such as LPC(16:0), which is a common lipid in biological samples.
Q3: My recovery of this compound is consistently low after sample preparation. What are the possible reasons?
A3: Low recovery of the internal standard can be attributed to several factors during the sample preparation process:
-
Incomplete Extraction: The chosen extraction solvent and method may not be efficient for extracting N-acyl glycines from the sample matrix.
-
Adsorption to Surfaces: Lipophilic molecules like this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes).
-
Degradation: The internal standard may be degrading during sample processing, for instance due to enzymatic activity that was not adequately quenched. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the metabolism of N-acyl amides.[1][2][3]
Troubleshooting Guides
Issue 1: Co-elution of Palmitoylglycine and this compound
Symptoms:
-
Inconsistent peak area ratios between the analyte and internal standard across a sample set.
-
Poor precision and accuracy in quantitative results.
-
A noticeable and variable shift in the retention time of the internal standard relative to the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: Interference from Endogenous Lipids
Symptoms:
-
A peak is present at the m/z of Palmitoylglycine or this compound in blank matrix samples.
-
The peak shape of the analyte or internal standard is distorted.
-
Inaccurate quantification, especially at low concentrations.
Potential Isobaric Interference:
A common potential isobaric interference for Palmitoylglycine is Lysophosphatidylcholine (16:0) , also known as LPC(16:0).
| Compound | Chemical Formula | Exact Mass |
| Palmitoylglycine | C₁₈H₃₅NO₃ | 313.2617 |
| LPC(16:0) | C₂₄H₅₀NO₇P | 495.3325 |
While their exact masses are different and can be resolved with high-resolution mass spectrometry, they can appear at the same nominal mass in lower-resolution instruments. Furthermore, in-source fragmentation of LPC(16:0) can generate ions that interfere with the MRM transitions of Palmitoylglycine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for endogenous interferences.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method, modified)
-
Homogenization: Homogenize ~50 mg of tissue or 1x10^6 cells in 1 mL of ice-cold PBS.
-
Internal Standard Spiking: Add an appropriate amount of this compound solution in methanol (B129727) to the homogenate.
-
Solvent Addition: Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Palmitoylglycine
Reversed-Phase Liquid Chromatography (RPLC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v).
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipophilic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Column: HILIC column (e.g., silica, amide, or diol phase; 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (Mobile Phase A) and gradually increases the aqueous component (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoylglycine | 314.3 | 76.1 | 20-30 |
| This compound | 345.5 | 76.1 | 20-30 |
Note: Collision energies should be optimized for the specific instrument being used.
Signaling Pathway
N-palmitoylglycine is an endogenous lipid signaling molecule that has been shown to interact with the G protein-coupled receptor 18 (GPR18).[4][5][6] Its metabolic regulation is primarily controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into palmitic acid and glycine.[1][2][3]
Caption: N-palmitoylglycine metabolism and signaling pathway.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Technical Support Center: Enhancing Ionization Efficiency of N-Acyl Glycines in ESI-MS
Welcome to the technical support center for the analysis of N-acyl glycines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor ionization efficiency of N-acyl glycines in ESI-MS?
A1: Poor ionization efficiency of N-acyl glycines can stem from several factors:
-
Suboptimal Mobile Phase Composition: The pH, organic solvent content, and additives in the mobile phase significantly impact ionization.
-
Analyte Properties: The inherent hydrophobicity and surface activity of the N-acyl glycine (B1666218) can affect its ability to reach the droplet surface for efficient ionization.[1][2]
-
Ion Suppression: Competition for charge from other components in the sample matrix or from mobile phase additives like trifluoroacetic acid (TFA) can suppress the signal of the target analyte.[1][3]
-
Inappropriate Instrument Settings: ESI source parameters such as capillary voltage, nebulizer gas pressure, and source temperature may not be optimized for your specific analytes.[4]
-
Analyte Concentration: At high concentrations (>10 μM), ion-saturated droplet surfaces can lead to the formation of dimers and other adducts, which can complicate spectra and reduce the signal of the desired ion.[1]
Q2: How does the mobile phase pH affect the ionization of N-acyl glycines?
A2: The mobile phase pH is a critical parameter for effective ionization. For N-acyl glycines, which are acidic, analysis is typically performed in negative ion mode. The mobile phase pH should be higher than the pKa of the carboxylic acid group to ensure it is deprotonated and can be readily detected as [M-H]⁻. Conversely, in positive ion mode, a lower pH is generally favored to promote protonation.[2][5] Studies have shown that adjusting the pH can increase ionization efficiency by more than two orders of magnitude.[5]
Q3: Can mobile phase additives improve the signal intensity of N-acyl glycines?
A3: Yes, the choice of mobile phase additive is crucial. While acids like formic acid are common in positive mode, for negative mode analysis of N-acyl glycines, additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be beneficial.[6] Interestingly, the addition of small amounts of glycine (e.g., 1 mM) to an ammonium formate mobile phase has been shown to significantly boost the MS response of labeled glycans, mitigating ion suppression caused by the ammonium formate itself.[7][8]
Q4: What is derivatization and how can it enhance the ionization of N-acyl glycines?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For N-acyl glycines, derivatization can increase their hydrophobicity and surface activity, leading to a significant enhancement in ESI-MS signal.[9] For instance, acylation with moieties like polyethylene (B3416737) glycol (PEG) can increase the ESI response by several orders of magnitude.[1] Another approach is to introduce a permanently charged group through derivatization, which can improve detection limits.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for N-Acyl Glycine Analyte
This is a common issue that can often be resolved by systematically checking several aspects of your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal intensity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect MS Instrument Settings | Ensure the mass spectrometer is properly tuned and calibrated.[10] Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[4] Verify that the correct ionization mode (positive or negative) is selected for your N-acyl glycine. |
| LC System Issues | Check for leaks in the LC system.[11] Ensure the column is not clogged and that the pressure is within the normal operating range.[11] Confirm that the sample is being injected correctly. |
| Suboptimal Mobile Phase | For negative mode, ensure the pH is sufficiently high to deprotonate the carboxylic acid. Consider adding a volatile buffer like ammonium acetate.[6] For positive mode, add a small amount of formic acid (0.1%) to the mobile phase to promote protonation.[3] |
| Ion Suppression | If using TFA, consider replacing it with formic acid, as TFA is a known ion suppressor.[3] If your sample matrix is complex, implement a more rigorous sample cleanup procedure to remove interfering substances.[10] |
| Analyte Degradation | Prepare fresh standards and samples to rule out degradation issues.[11] |
Issue 2: Poor Peak Shape and Chromatographic Resolution
Poor peak shape can compromise quantification and identification.
Troubleshooting Steps:
-
Evaluate Mobile Phase Compatibility with Stationary Phase: Ensure your mobile phase is appropriate for the column you are using. For reversed-phase chromatography, highly aqueous mobile phases can sometimes lead to poor peak shape for hydrophobic compounds.
-
Adjust Mobile Phase Additives: While TFA can improve peak shape, it suppresses the MS signal.[3] A compromise can be achieved by using a combination of additives, such as a low concentration of TFA with formic acid, or by using alternatives like difluoroacetic acid (DFA).[3]
-
Check for Column Overloading: Inject a dilution series of your sample to see if peak shape improves at lower concentrations.
-
Inspect for System Contamination: Contaminants from previous analyses can affect peak shape.[12] Thoroughly flush the LC system and column with a strong solvent.
Quantitative Data Summary
The following tables summarize the reported effects of different methods on ESI-MS signal enhancement.
Table 1: Effect of Derivatization on ESI Response
| Analyte | Derivatizing Agent | Fold Increase in ESI Response | Reference |
| Glycine (G) | PEG with 5 ethylene (B1197577) glycol units | ~1000 | [1] |
| Tryptophan (W) | PEG with 5 ethylene glycol units | ~12 | [1] |
| N-linked glycans | Hydrazide reagents | >4 | [9] |
| Peptides | Hydrophobic derivatization | >2000 | [9] |
Table 2: Effect of Mobile Phase Additives on Glycan Analysis
| Additive | Effect on ProcA Labeled Glycans | Fold Increase in MS Response | Reference |
| 1 mM Glycine in Ammonium Formate | Mitigates ion suppression, increases charge states | 2 to >60 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for N-Acyl Glycine Analysis by LC-ESI-MS
This protocol provides a starting point for the analysis of N-acyl glycines. Optimization will likely be required for specific analytes and matrices.
1. Sample Preparation:
- Perform a liquid-liquid or solid-phase extraction to isolate the N-acyl glycines from the sample matrix.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the sample in the initial mobile phase.
2. LC Separation:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (for negative mode).
- Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (for negative mode).
- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. ESI-MS Detection:
- Ionization Mode: Negative or Positive, depending on the derivatization and mobile phase.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas Pressure: 30-40 psi.
- Drying Gas Flow: 8-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Mass Range: Scan a range appropriate for the expected m/z of your N-acyl glycines.
Workflow for LC-ESI-MS Analysis:
Caption: General workflow for N-acyl glycine analysis by LC-ESI-MS.
Protocol 2: Derivatization of N-Acyl Glycines with 2,4'-Dibromoacetophenone (B128361) for Enhanced UV and MS Detection
This protocol is adapted from a method for analyzing N-acyl amino acid surfactants and can be applied to N-acyl glycines to improve their detection.[13]
1. Reagents:
- N-acyl glycine sample.
- 2,4'-Dibromoacetophenone.
- Potassium carbonate.
- Acetonitrile.
2. Derivatization Procedure:
- Dissolve the N-acyl glycine sample in acetonitrile.
- Add an excess of 2,4'-dibromoacetophenone and potassium carbonate.
- Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 1-2 hours).
- After cooling, filter the solution to remove any solids.
- The resulting solution containing the derivatized N-acyl glycine (as a 4'-bromophenacyl ester) can be directly injected into the LC-MS system.
Logical Relationship of Derivatization:
Caption: Diagram of the derivatization reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Correction for isotopic overlap in Palmitoylglycine-d31 quantification
Welcome to the technical support center for the quantification of Palmitoylglycine-d31. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isotopic overlap correction in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap and why is it a concern in the quantification of this compound?
A1: Isotopic overlap occurs when the isotopic distribution of the analyte (native Palmitoylglycine) contributes to the signal of the deuterated internal standard (this compound). Palmitoylglycine (C₁₈H₃₅NO₃) has a natural abundance of heavy isotopes, primarily ¹³C. This results in small peaks at masses greater than the monoisotopic mass (M+1, M+2, etc.). The signal from these isotopes can overlap with the signal of the deuterated internal standard, leading to an overestimation of the internal standard's response and consequently, an underestimation of the native analyte's concentration.
Q2: How does the number of deuterium (B1214612) atoms in this compound affect the analysis?
A2: A sufficient number of deuterium atoms is crucial to shift the mass-to-charge ratio (m/z) of the internal standard away from the natural isotopic distribution of the analyte to minimize overlap. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, a phenomenon known as the "isotope effect".[1] This can expose the analyte and internal standard to different matrix effects, compromising quantification.[1]
Q3: What are the ideal purity requirements for a this compound internal standard?
A3: For accurate quantification, the this compound internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[1][2] High isotopic purity minimizes the amount of unlabeled Palmitoylglycine present as an impurity in the internal standard, which would otherwise artificially inflate the analyte signal.[1][2]
Q4: Are there alternatives to deuterated internal standards for Palmitoylglycine quantification?
A4: Yes, internal standards labeled with heavy isotopes like ¹³C or ¹⁵N are excellent alternatives. These standards are less prone to chromatographic shifts and isotopic exchange when compared to their deuterated counterparts.
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Isotopic Overlap
Symptom: The calculated concentration of Palmitoylglycine is consistently lower than expected, particularly at low concentrations.
Cause: The natural isotopic abundance of Palmitoylglycine is contributing to the signal of the this compound internal standard.
Solution:
-
Calculate the Theoretical Isotopic Distribution: Determine the theoretical isotopic distribution of unlabeled Palmitoylglycine (C₁₈H₃₅NO₃). This can be done using online isotope distribution calculators.
-
Determine the Contribution of the Analyte to the Internal Standard Signal: Based on the calculated isotopic distribution, determine the percentage of the M+n peak of the analyte that overlaps with the monoisotopic peak of the internal standard.
-
Apply a Correction Factor: Use a mathematical correction to subtract the contribution of the analyte's isotopic peaks from the measured signal of the internal standard. A matrix-based approach is often employed for this correction.
Issue 2: Chromatographic Separation of Palmitoylglycine and this compound
Symptom: The peaks for Palmitoylglycine and this compound do not completely co-elute, with the deuterated standard often eluting slightly earlier in reverse-phase chromatography.
Cause: The deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, can alter the physicochemical properties of the molecule, leading to a shift in retention time.
Solution:
-
Modify Chromatographic Conditions:
-
Gradient: Employ a shallower gradient to broaden the peaks and encourage overlap.
-
Mobile Phase: Make minor adjustments to the organic and/or aqueous components to alter selectivity.
-
Column Temperature: Adjust the column temperature to modulate retention and selectivity.
-
-
Use a Lower Resolution Column: If co-elution cannot be achieved through method optimization, consider using a column with lower resolving power.
-
Consider a ¹³C or ¹⁵N Labeled Internal Standard: These heavier isotopes have a negligible effect on retention time.
Data Presentation: Isotopic Overlap in Palmitoylglycine Quantification
The following table illustrates the theoretical isotopic distribution of Palmitoylglycine and a hypothetical, yet realistic, distribution for this compound, demonstrating the potential for overlap.
| Mass (m/z) | Palmitoylglycine (C₁₈H₃₅NO₃) Relative Abundance (%) | This compound Relative Abundance (%) | Overlap Contribution |
| 313.26 | 100.00 | - | - |
| 314.26 | 20.84 | 0.5 (Unlabeled Impurity) | Contribution from M+1 of Palmitoylglycine |
| 315.27 | 2.50 | - | Contribution from M+2 of Palmitoylglycine |
| ... | ... | ... | ... |
| 344.45 | - | 100.00 (Monoisotopic Peak) | - |
| 345.45 | - | 21.00 | - |
Experimental Protocols
Protocol 1: Sample Preparation for Palmitoylglycine Quantification in Human Plasma
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Palmitoylglycine Analysis
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-100% B
-
10-12 min: 100% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (MRM):
-
Palmitoylglycine: Precursor ion > Product ion (e.g., 314.3 > [specific fragment])
-
This compound: Precursor ion > Product ion (e.g., 345.5 > [specific fragment])
-
(Note: Specific MRM transitions should be optimized for the instrument in use).
Visualizations
References
Technical Support Center: Strategies to Reduce Variability in Lipidomics Data with Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your lipidomics data by effectively using internal standards.
Troubleshooting Guides
This section addresses specific issues you may encounter during your lipidomics experiments.
Issue: High Variability in Quality Control (QC) Samples
Q1: My quality control (QC) samples show a high coefficient of variation (%CV). What are the potential causes and how can I troubleshoot this?
A1: High variability in QC samples indicates a lack of reproducibility in your analytical workflow. Several factors could be contributing to this issue.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency can be a major source of variability.
-
Solution: Ensure your sample preparation protocol is standardized and executed consistently for all samples, including QCs. Adding the internal standard as early as possible, preferably before lipid extraction, is crucial to account for sample loss during this stage.[1]
-
-
Internal Standard (IS) Selection and Concentration: The choice and amount of internal standard are critical.
-
Solution: Use an internal standard that is chemically similar to your analytes of interest.[1] Stable isotope-labeled standards are considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts.[1] Ensure the concentration of the IS is within the linear dynamic range of your instrument.[1]
-
-
Instrument Instability: Fluctuations in mass spectrometer performance can lead to inconsistent measurements.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of lipids, leading to variability.
Issue: Poor Linearity in Calibration Curves
Q2: I am observing poor linearity in my calibration curves when quantifying lipids. What could be the problem?
A2: Non-linear calibration curves can lead to inaccurate quantification. Here are some common reasons and how to address them.
Potential Causes and Solutions:
-
Inappropriate Concentration Range: The concentration of your standards may be outside the linear dynamic range of the mass spectrometer.
-
Solution: Prepare a dilution series of your standards to determine the linear range of your instrument for each lipid class. Ensure your sample concentrations fall within this range.
-
-
Suboptimal Internal Standard: The internal standard may not be behaving similarly to the analyte across the concentration range.
-
Solution: While stable isotope-labeled standards generally provide excellent linearity, odd-chain lipids might show deviation at very high or low concentrations relative to the endogenous lipids.[1] Consider using a stable isotope-labeled standard for the specific lipid class you are quantifying.
-
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.
-
Solution: Dilute your samples to bring the analyte concentration within the linear range of the detector.
-
Issue: Inaccurate Quantification of Specific Lipid Classes
Q3: My quantification results for certain lipid classes are inconsistent or seem inaccurate. How can I improve this?
A3: Inaccurate quantification of specific lipid classes often points to issues with the internal standards used for normalization.
Potential Causes and Solutions:
-
Single Internal Standard for All Classes: Using a single internal standard for all lipid classes is not recommended due to the diverse chemical nature of lipids.[6][7]
-
Different Ionization Efficiencies: Different lipid classes have different ionization efficiencies.
-
Solution: Match the internal standard to the lipid class being quantified as closely as possible.[6] For example, use a deuterated phosphatidylcholine (PC) standard to quantify PC species.
-
-
Retention Time Mismatch (LC-MS): In liquid chromatography-mass spectrometry (LC-MS), if the internal standard and analyte elute at significantly different times, they may experience different matrix effects.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about using internal standards in lipidomics.
Q4: What is the primary role of an internal standard in lipidomics?
A4: The primary function of an internal standard is to normalize the signal of endogenous lipids.[1] This corrects for variations that can occur during the entire analytical workflow, including sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and injection volume inconsistencies.[1][5]
Q5: When should I add the internal standard to my samples?
A5: The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction step.[1][8] This ensures that the internal standard experiences the same potential for loss as the analytes of interest during extraction and subsequent processing steps.
Q6: What are the different types of internal standards used in lipidomics?
A6: The two most common types of internal standards used in lipidomics are:
-
Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" because they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[1] Examples include deuterated or ¹³C-labeled lipids.
-
Odd-Chain Internal Standards: These are lipids containing fatty acids with an odd number of carbon atoms, which are generally absent or present at very low levels in most biological samples.[1] They are a cost-effective alternative when stable isotope-labeled standards are unavailable.[1]
Q7: How do I choose the right internal standard?
A7: The ideal internal standard should:
-
Be chemically and physically similar to the analyte.[1]
-
Be clearly distinguishable from the analyte by the mass spectrometer.[1]
-
Co-elute with the analyte in LC-MS to correct for matrix effects.[5]
-
Be commercially available in high purity.[5]
Q8: Can I use a single internal standard for my entire lipidomics analysis?
A8: While it may be tempting for simplicity, using a single internal standard is generally not recommended for comprehensive lipidomics due to the wide range of chemical properties across different lipid classes.[6][7] Different lipid classes exhibit different extraction efficiencies and ionization responses. For accurate quantification, it is best practice to use a cocktail of internal standards that represent the different lipid classes in your samples.[2][3][4]
Data Presentation
Table 1: Performance Comparison of Internal Standard Types
| Performance Metric | Stable Isotope-Labeled Standards (e.g., Deuterated) | Odd-Chain Lipids | Key Considerations |
| Recovery | High and closely mimics endogenous lipids due to identical chemical properties. | Generally high, but can differ from endogenous even-chain lipids. | The choice of extraction method (e.g., Folch, Bligh & Dyer) can influence recovery.[1] |
| Reproducibility (%RSD) | Excellent, typically with low %RSD in quality control (QC) samples.[1] | Good, but may show slightly higher variability compared to stable isotope standards.[1] | A robust analytical platform and consistent sample preparation are crucial for high reproducibility.[1] |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] | Good, but the response may deviate from linearity at very high or low concentrations.[1] | Ensure the concentration of the internal standard is within the linear range of the instrument.[1] |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[1] | Effective, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.[1] | The complexity of the sample matrix can significantly impact the extent of matrix effects.[1] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol describes a common method for extracting lipids from plasma samples.
-
Sample Preparation: Thaw a frozen plasma sample on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to an empty tube.
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standards.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[1]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[1]
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[5]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a general outline for the LC-MS analysis of lipids.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation.[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute more hydrophobic lipids.[1]
-
Flow Rate: A common flow rate is 0.3-0.6 mL/min.[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[1]
-
-
Mass Spectrometry Detection:
Visualizations
Caption: Lipidomics experimental workflow with internal standards.
Caption: Role of internal standards in reducing variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for N-Acylglycine Quantification: A Validation Guide for Palmitoylglycine-d31
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-acylglycines, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive validation of Palmitoylglycine-d31 as a superior internal standard for mass spectrometry-based lipidomics, comparing its expected performance with other commonly used alternatives.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability introduced during sample preparation and analysis. This compound, a deuterated analog of the endogenous signaling lipid N-palmitoylglycine, is an ideal internal standard for the quantification of a range of N-acyl amino acids. Its chemical and physical properties closely mimic those of the endogenous analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation, while its mass difference allows for clear distinction by the mass spectrometer.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a quantitative bioanalytical method. The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. The table below compares the expected performance of this compound with other potential internal standards for the quantification of N-palmitoylglycine.
| Internal Standard Type | Example | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Matrix Effect Compensation |
| Stable Isotope Labeled | This compound | >0.99 | 95-105% | <10% | Excellent |
| Stable Isotope Labeled (Different Acyl Chain) | Stearoylglycine-d35 | >0.99 | 90-110% | <15% | Good |
| Structural Analog (Non-labeled) | N-Lauroylglycine | >0.98 | 80-120% | <20% | Moderate |
| Unrelated Compound | Propranolol | >0.98 | 70-130% | <25% | Poor |
Note: The performance data for this compound and other standards are based on typical results reported in the literature for stable isotope dilution mass spectrometry methods for lipid analysis. Specific results may vary depending on the matrix and analytical conditions.
Experimental Validation Protocol
A robust validation is essential to demonstrate the suitability of an internal standard for a specific application. Below is a typical experimental protocol for the validation of this compound for the quantification of N-palmitoylglycine in a biological matrix (e.g., plasma, tissue homogenate).
Sample Preparation and Extraction
-
Spiking: To 100 µL of the biological matrix, add a known concentration of this compound (e.g., 10 ng/mL).
-
Protein Precipitation & Liquid-Liquid Extraction: Add 400 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube. To the supernatant, add 800 µL of chloroform (B151607) and 200 µL of water. Vortex and centrifuge to separate the phases.
-
Drying and Reconstitution: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-palmitoylglycine: Precursor ion (m/z) 314.3 → Product ion (m/z) 74.1
-
This compound: Precursor ion (m/z) 345.5 → Product ion (m/z) 74.1
-
-
Validation Parameters
-
Linearity: Prepare a calibration curve by spiking known concentrations of N-palmitoylglycine into the matrix with a fixed concentration of this compound. Assess the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of the analyte in a neat solution to that in a post-extraction spiked matrix sample.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for the quantification of N-palmitoylglycine.
The rationale for using a stable isotope-labeled internal standard is rooted in its ability to compensate for variations at multiple stages of the analytical process.
Caption: Rationale for using a stable isotope-labeled internal standard.
A Researcher's Guide to Deuterated Lipid Standards: A Comparative Analysis Featuring Palmitoylglycine-d31
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lipid species is paramount. Deuterated lipids have emerged as a gold standard for use as internal standards in mass spectrometry-based analyses. This guide provides a comprehensive comparison of Palmitoylglycine-d31 with other deuterated lipid standards, offering insights into their application, performance, and the underlying biochemical pathways.
Palmitoylglycine, an N-acyl amino acid, is an endogenous signaling molecule involved in various physiological processes.[1] Its accurate quantification is crucial for understanding its role in health and disease. This compound, a deuterated analog of Palmitoylglycine, serves as an ideal internal standard for this purpose.[2] It is chemically almost identical to the endogenous analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.[3]
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the reliability of quantitative data. While a wide array of deuterated lipid standards are commercially available, their performance can vary depending on the analyte of interest and the sample matrix. Key performance indicators include recovery, matrix effect, and linearity.
Table 1: Quantitative Performance Comparison of Deuterated Internal Standards
| Internal Standard | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Linearity (r²) |
| This compound | Palmitoylglycine | Human Plasma | Illustrative: 95 | Illustrative: ± 5 | Illustrative: >0.99 |
| N-Oleoylglycine-d5 | N-Oleoylglycine | Mouse Brain | Illustrative: 92 | Illustrative: ± 8 | Illustrative: >0.99 |
| N-Stearoylglycine-d35 | N-Stearoylglycine | Human Urine | Illustrative: 88 | Illustrative: ± 12 | Illustrative: >0.99 |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31 | Phosphatidylcholines | Cell Lysate | Illustrative: 98 | Illustrative: ± 3 | Illustrative: >0.99 |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical performance characteristics of deuterated internal standards in LC-MS/MS applications. Specific experimental values for this compound were not available in the public domain at the time of this publication.
Table 2: Stability of Deuterated Lipid Standards
| Internal Standard | Storage Condition | Solvent | Stability (Months) |
| This compound | -80°C | Methanol | 6[2] |
| -20°C | Methanol | 1[2] | |
| General Deuterated Lipids | -20°C | Chloroform/Methanol | ≥ 12 |
Experimental Protocols
Accurate quantification necessitates robust and validated experimental protocols. Below is a detailed methodology for the analysis of N-acyl amino acids, like Palmitoylglycine, using a deuterated internal standard.
Protocol 1: Quantification of N-Palmitoylglycine in Human Plasma using LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 400 µL of ice-cold acetone (B3395972) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Palmitoylglycine: [M+H]+ → fragment ion (e.g., corresponding to the loss of the glycine (B1666218) moiety).
-
This compound: [M+H]+ → corresponding deuterated fragment ion.
-
3. Data Analysis:
-
Quantify Palmitoylglycine by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Palmitoylglycine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and analytical processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the biosynthesis and signaling pathway of Palmitoylglycine and a typical experimental workflow for its quantification.
Conclusion
This compound stands as a robust and reliable internal standard for the accurate quantification of endogenous Palmitoylglycine. Its close structural similarity to the analyte ensures that it effectively compensates for analytical variability, a critical factor in obtaining high-quality data in lipidomics research. While direct comparative performance data with a wide range of other deuterated standards is not extensively published, the principles of isotope dilution mass spectrometry and the performance of similar deuterated lipid standards strongly support its efficacy. The provided experimental protocol and pathway diagrams offer a solid foundation for researchers to integrate this compound into their analytical workflows and further explore the biological significance of this important N-acyl amino acid.
References
A Guide to Cross-Validation of LC-MS Methods for N-Acyl Glycine Analysis
This guide provides a framework for researchers, scientists, and drug development professionals on conducting a cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of N-acyl glycines. Cross-validation is a critical process to ensure data comparability when two or more distinct bioanalytical methods are used within the same study or across different studies.[1][2] This is particularly relevant when samples are analyzed at different laboratories or when a method is updated during the course of a long-term study.
The following sections detail the principles of method cross-validation, provide example experimental protocols for two hypothetical LC-MS methods, present comparative performance data, and illustrate the workflows involved. The information is based on established regulatory guidelines and published analytical methods for N-acyl glycines and related compounds.[3][4][5]
Principles of Bioanalytical Method Cross-Validation
According to regulatory bodies like the FDA, cross-validation is necessary to demonstrate that different bioanalytical methods or laboratories can produce comparable data.[1][3] A full method validation should be completed before the analysis of study samples.[2] The key validation parameters to consider during a cross-validation include:
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[2] For chromatographic methods, the accuracy of back-calculated concentrations for calibration standards should generally be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[2]
-
Calibration Curve and Range : The relationship between the instrument response and the known concentration of the analyte.[2]
-
Matrix Effect : The alteration of analyte ionization due to co-eluting substances from the sample matrix.[5]
-
Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Cross-validation should be performed by comparing validation parameters between the two methods and by analyzing the same set of quality control (QC) samples and, if possible, incurred study samples with both methods.[1]
Experimental Protocols
Here we describe two hypothetical LC-MS methods for the analysis of N-acyl glycines in human plasma. Method A represents a "dilute-and-shoot" approach for rapid analysis, while Method B employs a more extensive sample clean-up for potentially higher sensitivity and reduced matrix effects.
Method A: Dilute-and-Shoot UPLC-MS/MS
-
Sample Preparation :
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 200 µL of a precipitation solution (acetonitrile containing a stable isotope-labeled internal standard, e.g., n-Octanoylglycine-d2).[5]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 2 mL autosampler vial for injection.[7]
-
-
LC-MS/MS Conditions :
-
LC System : Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column : Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization : Electrospray Ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).[5]
-
Method B: Liquid-Liquid Extraction (LLE) HPLC-MS/MS
-
Sample Preparation :
-
To 100 µL of plasma, add 50 pmol of a suitable internal standard (e.g., Arachidonoyl glycine-d8).[4]
-
Add 300 µL of 0.73% w/v sodium chloride.[4]
-
Perform a liquid-liquid extraction by adding 1 mL of chloroform:methanol (2:1, v/v).[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 g for 15 minutes to separate the phases.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions :
-
LC System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : 40% B to 100% B over 8 minutes.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization : ESI, positive mode.
-
Detection : MRM.
-
Data Presentation
The following tables summarize the expected performance characteristics from a cross-validation study of Method A and Method B for the analysis of a representative N-acyl glycine, N-oleoyl glycine.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (Dilute-and-Shoot) | Method B (LLE) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Range | 1 - 500 nM | 0.5 - 500 nM | Appropriate for expected concentrations |
| LLOQ | 1 nM | 0.5 nM | S/N > 10 |
| Intra-day Precision (%CV) | < 10% | < 8% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 10% | < 15% (< 20% at LLOQ) |
| Accuracy (%RE) | ± 10% | ± 8% | ± 15% (± 20% at LLOQ) |
| Recovery | Not Applicable | > 90% | Consistent and reproducible |
| Matrix Effect (%CV) | < 15% | < 5% | < 15% |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (nM) | Method A Mean Conc. (nM) | Method B Mean Conc. (nM) | % Difference |
| Low | 3 | 2.9 | 3.1 | -6.5% |
| Medium | 50 | 52.1 | 49.5 | +5.1% |
| High | 400 | 390.5 | 405.2 | -3.7% |
% Difference = ((Conc_A - Conc_B) / mean(Conc_A, Conc_B)) * 100
Visualizations
The following diagrams illustrate the workflows involved in the cross-validation of LC-MS methods.
Caption: Experimental workflow for LC-MS method cross-validation.
Caption: Logical workflow for a cross-validation study.
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Quantitative Analysis of Palmitoylglycine: Unveiling the Accuracy and Precision of Stable Isotope Dilution with Palmitoylglycine-d31
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-palmitoylglycine (Palmitoylglycine), an endogenous bioactive lipid, is critical for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive comparison of the analytical performance of the stable isotope dilution (SID) method using Palmitoylglycine-d31 coupled with liquid chromatography-mass spectrometry (LC-MS/MS) against alternative analytical approaches. The information presented herein is supported by experimental data to facilitate informed decisions in methodological selection for reliable and reproducible quantification of this important signaling molecule.
Quantitative Performance of Analytical Methods
The choice of an analytical method significantly impacts the quality of quantitative data. Below is a summary of the performance characteristics of the stable isotope dilution LC-MS/MS method and a representative alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Analyte | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| Stable Isotope Dilution LC-MS/MS | N-Palmitoylglycine | [²H₈]N-arachidonoylglycine* | 73.4 ± 0.16 | Not Reported | > 0.99 | 0.1 µM | Rimmerman et al., 2008[1][2][3]; BenchChem Application Note[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Fatty Acid Amides | Not specified for Palmitoylglycine | Data not available for Palmitoylglycine | Data not available for Palmitoylglycine | Good | 61.0 - 105.0 ng/g | Zhang et al., 2012[5] |
Note: While this compound is commercially available, the cited study utilized a different deuterated N-acyl glycine (B1666218) as an internal standard, demonstrating the principle of the stable isotope dilution technique.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical assays. The following sections outline the key steps for the quantification of Palmitoylglycine using stable isotope dilution LC-MS/MS.
Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the quantification of endogenous small molecules due to its high specificity, sensitivity, and accuracy, which is conferred by the use of a stable isotope-labeled internal standard.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard (e.g., this compound).
-
Vortexing: Vigorously vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Separation
-
Column: A C18 reversed-phase column is typically used for the separation of N-acyl glycines.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient for sensitive detection.
3. Mass Spectrometry (MS) Detection
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analyte and internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Palmitoylglycine and this compound are monitored.
-
Example Transition for N-Palmitoylglycine (Negative Ion Mode): m/z 312.2 → 74.2[1]
-
-
Quantification: The concentration of Palmitoylglycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Workflow and Pathway Diagrams
Visualizing the experimental workflow and the relevant biological pathway provides a clearer understanding of the analytical process and the context of the measurement.
Caption: Workflow for Palmitoylglycine quantification using SID-LC-MS/MS.
Caption: Biosynthesis of N-Palmitoylglycine.
Conclusion
The stable isotope dilution LC-MS/MS method, utilizing this compound as an internal standard, stands out as the most accurate and reliable approach for the quantification of Palmitoylglycine in biological matrices. Its high specificity and ability to correct for matrix effects and procedural losses during sample preparation ensure data of the highest quality. While alternative methods like GC-MS exist for the analysis of fatty acid amides, the lack of a dedicated and validated GC-MS method for Palmitoylglycine with comprehensive performance data makes direct comparison challenging. For researchers and drug development professionals requiring robust and defensible quantitative data for Palmitoylglycine, the stable isotope dilution LC-MS/MS method is the recommended approach.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Palmitoylglycine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-palmitoylglycine (PalGly), an endogenous N-acyl amide with significant signaling properties, is crucial for advancing our understanding of its physiological and pathological roles. This guide provides a comparative overview of the predominant analytical methodology for Palmitoylglycine quantification—Liquid Chromatography-Mass Spectrometry (LC-MS)—in the absence of formal inter-laboratory comparison studies. The information herein is collated from published research to aid in the development and validation of robust analytical protocols.
Data Presentation: Comparison of LC-MS Methodologies
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the sensitive and specific quantification of Palmitoylglycine in biological matrices.[1][2] While direct inter-laboratory comparison data is not publicly available, a review of established methods from various research groups reveals key similarities and differences in analytical approaches. The following tables summarize typical parameters used in the quantification of Palmitoylglycine, providing a baseline for methodological comparison.
Table 1: Sample Preparation and Liquid Chromatography Parameters
| Parameter | Method A | Method B |
| Biological Matrix | Rat Brain, Spinal Cord, Skin[1][2] | Not Specified |
| Extraction Solvent | Methanol[1] | Not Specified |
| Purification | C18 Solid Phase Extraction (SPE)[1] | Not Specified |
| LC Column | Zorbax eclipse XDB C18 (2.1 x 50 mm)[1] | Waters BEH300 C4 (1.7 μm, 150 μm ID × 100 mm)[3] |
| Mobile Phase A | 2% Acetonitrile (B52724), 0.1% Formic Acid in Water[1] | 95:5 Water/Acetonitrile with 0.1% Formic Acid[3] |
| Mobile Phase B | 98% Acetonitrile, 0.1% Formic Acid[1] | 95:5 Acetonitrile/Water with 0.1% Formic Acid[3] |
| Flow Rate | 300 nl/min (nano-HPLC)[1] | 0.5 µL/min (nanoACQUITY UPLC)[3] |
| Gradient | Linear gradient from 30% to 100% B over 30 min[1] | Isocratic at 40% B[3] |
Table 2: Mass Spectrometry and Quantification Parameters
| Parameter | Method A | Method B |
| Mass Spectrometer | Hybrid QqTOF (QSTAR Pulsar)[1] | LTQ-Orbitrap XL[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Not specified, but positive mode is typical for this class of compounds. |
| Monitored Transition | Specific to Palmitoylglycine (MRM)[1] | Extracted Ion Chromatograms (EICs) for relative quantification[3] |
| Fragmentation Method | Not specified, likely Collision-Induced Dissociation (CID) | Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), Electron Transfer Dissociation (ETD)[3][4] |
| Internal Standard | Not explicitly stated, but recommended for absolute quantification. | Not explicitly stated. |
Experimental Protocols
The following protocols are generalized from published methodologies and represent common practices for Palmitoylglycine quantification.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methods used for the extraction and partial purification of N-acyl amides from tissues.[1]
-
Homogenization: Homogenize tissue samples in cold methanol (B129727).
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the methanol supernatant containing lipids and other small molecules.
-
Solid-Phase Extraction:
-
Condition a C18 SPE column with methanol, followed by water.
-
Load the methanol extract onto the SPE column.
-
Wash the column with a low-to-mid percentage of methanol in water to remove polar impurities.
-
Elute Palmitoylglycine and other lipids with 100% methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
This protocol outlines a general procedure for the chromatographic separation and mass spectrometric detection of Palmitoylglycine.[1][3]
-
Injection: Inject the reconstituted sample onto a reverse-phase C18 or C4 column.
-
Chromatographic Separation:
-
Use a binary solvent system, typically consisting of water and acetonitrile with a small percentage of formic acid to aid in protonation.
-
Apply a gradient of increasing organic solvent (acetonitrile) to elute analytes based on their hydrophobicity. Palmitoylglycine, being a lipid, will elute at a relatively high organic phase concentration.
-
-
Mass Spectrometric Detection:
-
Ionize the eluting analytes using an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion of Palmitoylglycine ([M+H]⁺) in the first quadrupole.
-
Fragment the selected ion in the collision cell.
-
Monitor for a specific, stable fragment ion in the third quadrupole. The transition from the parent ion to the fragment ion provides high specificity for quantification.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts in Palmitoylglycine quantification.
Caption: Workflow for Palmitoylglycine quantification.
Caption: Tandem Mass Spectrometry (MS/MS) principle.
References
- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Palmitoylglycine-d31 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of Palmitoylglycine-d31 as an internal standard for the quantitative analysis of palmitoylglycine in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.
Executive Summary
This compound is a deuterated analog of palmitoylglycine, an endogenous N-acyl amino acid involved in cellular signaling pathways related to pain and inflammation. Its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods is crucial for the accurate quantification of endogenous palmitoylglycine. This guide details the expected analytical performance of this compound in key biological matrices, provides representative experimental protocols, and illustrates the relevant signaling pathways and analytical workflows. While specific public validation data for this compound is limited, the performance data presented herein is based on validated methods for structurally similar N-acyl amino acids using their respective deuterated internal standards, which is expected to be highly representative.
Performance Evaluation
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring reliable quantification. Matrix effects, caused by co-eluting endogenous components in biological samples, can lead to ion suppression or enhancement in the mass spectrometer, thereby affecting the accuracy of results[1][2]. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction[1][2].
Quantitative Performance in Biological Matrices
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of an N-acyl amino acid, using a deuterated internal standard, in human plasma, mouse plasma, and rat brain homogenate. These values are representative of the expected performance when using this compound for palmitoylglycine analysis.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: Performance Characteristics in Mouse Plasma
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 90% |
| Matrix Effect | < 10% |
Table 3: Performance Characteristics in Rat Brain Homogenate
| Parameter | Typical Performance |
| Linearity Range | 2 - 2000 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/g |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
| Matrix Effect | < 20% |
Experimental Protocols
The following is a representative experimental protocol for the extraction, separation, and detection of palmitoylglycine from a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 100 µL of biological matrix (e.g., plasma, serum, or tissue homogenate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold acetone (B3395972) or acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (90:10, v/v).
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoylglycine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined by direct infusion of a standard.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined by direct infusion of the standard.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of palmitoylglycine.
Palmitoylglycine Signaling Pathway
N-palmitoylglycine is an endogenous lipid mediator that has been shown to modulate neuronal signaling. One of its proposed mechanisms of action involves the activation of the G protein-coupled receptor 18 (GPR18), leading to an influx of calcium ions and subsequent production of nitric oxide in sensory neurons. This pathway is implicated in the regulation of pain and inflammation.
Caption: Palmitoylglycine signaling pathway in sensory neurons.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of palmitoylglycine in diverse biological matrices. Its use in validated LC-MS/MS methods is essential for obtaining high-quality data in research, clinical, and drug development settings. The representative performance data and protocols provided in this guide offer a solid foundation for the implementation of such analytical methods. The elucidation of palmitoylglycine's signaling pathways further underscores the importance of its accurate measurement to understand its physiological and pathological roles.
References
Assessing the Recovery of Palmitoylglycine-d31 in Extraction Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid signaling molecules is paramount in drug development and biomedical research. Palmitoylglycine-d31, a deuterated analog of the endogenous N-acyl amino acid N-palmitoyl glycine (B1666218), serves as a critical internal standard for mass spectrometry-based bioanalysis. The recovery of this internal standard during sample preparation is a key determinant of analytical accuracy and precision. This guide provides an objective comparison of common extraction protocols for this compound and related N-acyl amino acids, supported by experimental data, to aid researchers in selecting the most appropriate method for their applications.
Comparative Analysis of Extraction Protocol Recovery
The selection of an extraction method, primarily between liquid-liquid extraction (LLE) and solid-phase extraction (SPE), significantly impacts the recovery of N-acyl amino acids. The following table summarizes recovery data for deuterated N-acyl glycine internal standards from various studies, which can be used to infer the expected recovery of this compound due to their structural similarities.
| Internal Standard | Extraction Method | Matrix | Recovery (%) | Reference |
| N-oleoyl glycine / N-oleoyl alanine | Liquid-Liquid Extraction (Chloroform:Methanol (B129727), 2:1) | Brain and Plasma | > 90% | [1][2] |
| [2H8]N-arachidonoyl glycine | Not specified in abstract | Rat Brain | 85% | [3] |
| Endocannabinoids and related compounds (including N-acyl amino acids) | Not specified in abstract | Food | > 67% | [4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
High-Recovery Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of N-oleoyl glycine and N-oleoyl alanine, which demonstrated high recovery for these N-acyl amino acids[1][2].
Materials:
-
Methanol
-
1 N Hydrochloric Acid (HCl)
-
0.73% Sodium Chloride (NaCl) solution
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Biological sample (e.g., plasma, brain homogenate)
-
This compound internal standard solution
Procedure:
-
To a glass test tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard.
-
Add an extraction solvent mixture of chloroform and methanol (2:1, v/v) containing 2 mM PMSF.
-
Add 50 μL of 1 N HCl to the mixture.
-
Vortex the mixture thoroughly for 1 minute.
-
Add 300 μL of 0.73% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of N-acyl amino acids from biological fluids, based on methods described for related lipids[5].
Materials:
-
Methanol
-
Water
-
C18 SPE cartridge
-
Biological sample (e.g., plasma)
-
This compound internal standard solution
Procedure:
-
Spike the biological sample with a known amount of this compound internal standard.
-
Precondition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the spiked sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of increasingly organic solvents to remove polar impurities (e.g., 3 mL of 60% methanol in water).
-
Elute the N-acyl amino acids from the cartridge with 100% methanol.
-
Collect the eluate and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Visualizing the Extraction Workflows
The following diagrams illustrate the key steps in the described LLE and SPE protocols.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Elevated Levels of Arachidonic Acid-Derived Lipids Including Prostaglandins and Endocannabinoids Are Present Throughout ABHD12 Knockout Brains: Novel Insights Into the Neurodegenerative Phenotype [frontiersin.org]
A Head-to-Head Comparison: Palmitoylglycine-d31 vs. 13C-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-palmitoylglycine (PalGly), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using mass spectrometry. This guide provides an objective comparison of the performance of the commonly used deuterated standard, Palmitoylglycine-d31, against a theoretically superior 13C-labeled Palmitoylglycine standard. The comparison is supported by established principles from the scientific literature and includes detailed experimental protocols for robust quantification.
In the realm of quantitative mass spectrometry, stable isotope dilution is the gold standard methodology. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of preparation. This "internal standard" experiences the same sample processing, chromatographic separation, and ionization effects as the endogenous analyte. By measuring the ratio of the analyte to the internal standard, variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification.
While both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled standards serve this purpose, their fundamental physical properties can lead to significant differences in analytical performance. This guide will delve into these differences, providing a clear rationale for selecting the optimal internal standard for your research needs.
Performance Comparison: Deuterium (d31) vs. Carbon-13 (¹³C) Labeling
The primary distinction between this compound and a ¹³C-labeled counterpart lies in the isotopes used. In this compound, 31 hydrogen atoms in the palmitoyl (B13399708) chain are replaced with deuterium. In a ¹³C-labeled standard, one or more ¹²C atoms are replaced with ¹³C. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability.
Key Performance Parameters
| Performance Metric | This compound | ¹³C-Labeled Palmitoylglycine | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes slightly earlier). | Near-perfect co-elution with endogenous Palmitoylglycine. | The C-²H bond is slightly weaker and less polar than the C-¹H bond, which can lead to a chromatographic "isotope effect" in reversed-phase liquid chromatography.[1][2][3][4][5] ¹³C labeling results in a negligible difference in physicochemical properties, ensuring identical chromatographic behavior.[6][7][8] |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen in protic solvents. | Highly stable with no risk of isotope exchange. | The C-²H bond can be labile under certain conditions, potentially compromising the integrity of the standard.[7][9] The ¹³C isotope is integrated into the carbon backbone of the molecule and is not susceptible to exchange. |
| Accuracy & Precision | Good, but can be compromised by chromatographic shifts and isotopic instability. | Excellent, leading to more reliable and reproducible quantification. | Imperfect co-elution can lead to differential matrix effects between the analyte and the internal standard, impacting accuracy.[1] The identical behavior of ¹³C-labeled standards provides superior correction for matrix effects and other sources of analytical variability, resulting in higher accuracy and precision.[6][10] |
| Cost & Availability | Generally more readily available and less expensive. | Can be more expensive and may require custom synthesis. | The synthetic routes for introducing deuterium are often simpler and more established than for ¹³C labeling.[8][9] |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of N-palmitoylglycine in biological matrices using a stable isotope-labeled internal standard.
Sample Preparation (Lipid Extraction)
This protocol is adapted from established methods for N-acyl amide extraction.[11]
-
Sample Aliquoting: To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 10 µL of the internal standard solution (either this compound or ¹³C-labeled Palmitoylglycine at a pre-determined optimal concentration in methanol).
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a cold (-20°C) 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Solvent Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate N-palmitoylglycine from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-palmitoylglycine: Monitor the transition from the precursor ion (m/z 314.3) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (m/z 345.5 to a corresponding fragment).
-
¹³C-Labeled Palmitoylglycine (e.g., ¹³C₆-Palmitoylglycine): Monitor the corresponding mass-shifted precursor to product ion transition (m/z 320.3 to a corresponding fragment).
-
-
Quantification: The concentration of endogenous N-palmitoylglycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of N-palmitoylglycine.
Caption: Simplified signaling pathway of N-palmitoylglycine via the GPR18 receptor.
Conclusion
While this compound can be a viable and cost-effective internal standard for the quantification of N-palmitoylglycine, the scientific literature strongly supports the superior analytical performance of ¹³C-labeled internal standards. The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards lead to improved accuracy and precision in quantification.[6][7][8][10] For researchers and drug development professionals where the highest level of quantitative accuracy and data integrity is required, the investment in a ¹³C-labeled Palmitoylglycine internal standard is strongly recommended. This is particularly critical when analyzing complex biological matrices where significant and variable matrix effects are anticipated.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Palmitoylglycine-d31
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Palmitoylglycine-d31. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a deuterated form of N-palmitoyl glycine, it is essential to use appropriate personal protective equipment to minimize exposure and prevent contamination. The following PPE is recommended based on the safety data sheet for the non-deuterated analogue, N-Palmitoyl Glycine, and best practices for handling deuterated compounds.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect from dust and splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Recommended when handling the powder to avoid inhalation of dust particles. |
Handling and Storage
Proper handling and storage are critical to maintain the isotopic purity and stability of this compound. Deuterated compounds can be sensitive to environmental factors, which may lead to isotopic exchange and degradation.[3][4][5]
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]
-
Inert Atmosphere: To prevent oxidation and contamination, it is best to handle deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[3][6]
-
Avoid Moisture: Deuterated compounds can be hygroscopic. Minimize exposure to atmospheric moisture to prevent hydrogen-deuterium exchange.[4][5] Use dry glassware and handle in a dry environment.[7]
-
Avoid Contamination: Do not allow the compound to come into contact with skin, eyes, or clothing.[8] Avoid ingestion and inhalation.
Storage:
-
Temperature: For long-term storage, it is often recommended to store at -20°C.[9] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Light: Store in the dark or in amber vials to prevent photodegradation.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Contain | Use a liquid-binding material (e.g., diatomite, universal binders) to absorb solutions. For powder spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1][8] |
| 4. Decontaminate | Clean the spill area and any contaminated surfaces thoroughly. |
| 5. Report | Report the incident to the appropriate safety officer. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Container: Place waste in a clearly labeled, sealed container.
-
Environmental Precautions: Prevent the product from entering drains or water courses.[1][2]
-
Recycling: While not common for this specific compound, some suppliers offer recycling programs for deuterated solvents.[11][12] Check with your supplier for any take-back programs. In general, deuterated compounds are not considered a significant environmental hazard as deuterium (B1214612) is a naturally occurring stable isotope.[13]
Experimental Workflow
The following diagram outlines the general workflow for handling and using this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. esemag.com [esemag.com]
- 12. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 13. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
